2,3-Dimethoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-4-3-5-8-7(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUHPERZCBUMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405309 | |
| Record name | 2,3-Dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52605-97-7 | |
| Record name | 2,3-Dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2,3-dimethoxypyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocols detailed herein are based on established chemical literature, offering a reliable foundation for laboratory-scale synthesis. This document focuses on a robust and well-documented two-step synthetic pathway commencing from readily available 3-hydroxypyridine.
Core Synthesis Strategy: A Two-Step Approach
The most prevalent and reliable method for the synthesis of this compound involves a two-step process:
-
Bromination of 3-Hydroxypyridine: The initial step involves the regioselective bromination of 3-hydroxypyridine at the 2-position to yield 2-bromo-3-hydroxypyridine.
-
Methoxylation of 2-Bromo-3-hydroxypyridine: The subsequent and final step is the exhaustive methylation of 2-bromo-3-hydroxypyridine to afford the target molecule, this compound. This proceeds through the intermediate 2-bromo-3-methoxypyridine, which then undergoes a nucleophilic aromatic substitution to replace the bromine atom with a methoxy group.
This synthetic approach is favored due to the accessibility of the starting material and the generally good yields and selectivity of the reactions.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-3-hydroxypyridine
This procedure outlines the bromination of 3-hydroxypyridine.
Materials:
-
3-Hydroxypyridine
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Ice
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool it to between -10°C and 0°C in an ice-salt bath.
-
Slowly add liquid bromine to the cold sodium hydroxide solution with stirring.
-
In a separate flask, dissolve 3-hydroxypyridine in an aqueous sodium hydroxide solution.
-
Add the 3-hydroxypyridine solution dropwise to the bromine solution, ensuring the temperature is maintained between 10°C and 15°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2.5 to 3 hours.
-
Adjust the pH of the solution to 7 using an acid.
-
The crude 2-bromo-3-hydroxypyridine will precipitate out of the solution. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-bromo-3-hydroxypyridine.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxypyridine | [1] |
| Key Reagents | Bromine, Sodium Hydroxide | [1] |
| Reaction Temperature | 10-15°C | [1] |
| Reaction Time | 2.5 - 3 hours | [1] |
| Yield | 70-75% | [1] |
Step 2: Synthesis of this compound from 2-Bromo-3-hydroxypyridine
This procedure details the methylation of 2-bromo-3-hydroxypyridine to yield this compound. This reaction is a nucleophilic aromatic substitution.[2]
Materials:
-
2-Bromo-3-hydroxypyridine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Methanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-hydroxypyridine in a suitable anhydrous solvent such as methanol or DMF.
-
Add at least two equivalents of sodium methoxide to the solution. The first equivalent will deprotonate the hydroxyl group, and the second will act as the nucleophile to displace the bromide.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Quantitative Data for Analogous Methoxylation:
While a specific protocol for the methoxylation of 2-bromo-3-methoxypyridine was not found, the reaction of 2-bromopyridine with sodium methoxide is a well-established analogous transformation.[2]
| Parameter | Value | Reference |
| Starting Material | 2-Bromopyridine | [2] |
| Key Reagent | Sodium Methoxide | [2] |
| Reaction Condition | Heating | [2] |
Reaction Pathway Visualization
The following diagrams illustrate the key transformations in the synthesis of this compound.
Caption: Step 1: Bromination of 3-Hydroxypyridine.
References
An In-depth Technical Guide to 2,3-Dimethoxypyridine (CAS: 52605-97-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dimethoxypyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, a representative synthesis protocol, spectroscopic information, safety and handling guidelines, and its applications in drug discovery.
Physicochemical Properties
This compound is a colorless to pale yellow or brown liquid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 52605-97-7 | [1][2][3][4][5] |
| Molecular Formula | C₇H₉NO₂ | [1][2][3][4][6] |
| Molecular Weight | 139.15 g/mol | [2][3][6] |
| Appearance | Clear colorless to pale yellow or pale brown liquid | [1] |
| Boiling Point | 98-100 °C at 16 mmHg | [2][4] |
| Density | 1.104 g/cm³ | [2][4] |
| Refractive Index | 1.5205 @ 20 °C | [2][4] |
| Flash Point | 98-100 °C at 16 mmHg | [2] |
| IUPAC Name | This compound | [1][3] |
| SMILES | COC1=C(N=CC=C1)OC | [1][3][4] |
| InChI Key | QHUHPERZCBUMRK-UHFFFAOYSA-N | [1][3][4] |
Synthesis of this compound
A common synthetic route to this compound involves the methylation of 2,3-dihydroxypyridine. An alternative conceptual pathway, based on nucleophilic aromatic substitution, would involve the reaction of a dihalopyridine with sodium methoxide. The following is a representative experimental protocol based on general laboratory procedures for similar transformations.
Experimental Protocol: Methylation of 2,3-Dihydroxypyridine
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
2,3-Dihydroxypyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with a 60% dispersion of sodium hydride (2.2 equivalents) under an inert atmosphere. Anhydrous DMF is added to the flask.
-
Deprotonation: A solution of 2,3-dihydroxypyridine (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.
-
Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
-
Infrared (IR) Spectroscopy: An ATR-IR spectrum is available for this compound.[7] The spectrum would be expected to show characteristic C-H stretching vibrations of the aromatic ring and methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and strong C-O stretching bands for the methoxy groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: While a published spectrum for this compound was not found in the search results, the expected proton NMR spectrum would show signals for the three aromatic protons on the pyridine ring and two singlets for the two methoxy groups.
-
¹³C NMR: Similarly, a published ¹³C NMR spectrum was not identified. The spectrum would be expected to show seven distinct carbon signals: five for the pyridine ring carbons and two for the methoxy group carbons.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would be expected at m/z = 139.
Chemical Reactions and Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The pyridine ring is a common scaffold in many approved drugs.[8]
-
Building Block in Organic Synthesis: The methoxy groups on the pyridine ring influence its electronic properties and reactivity, making it a versatile building block.[9]
-
Role in Medicinal Chemistry: Derivatives of this compound are used in the synthesis of biologically active compounds. For example, 5-Bromo-2,3-dimethoxypyridine is a key intermediate that can undergo various cross-coupling reactions (e.g., Suzuki, Sonogashira) to create more complex molecular architectures for drug discovery.[10]
-
Precursor to Active Pharmaceutical Ingredients (APIs): A notable application is in the synthesis of proton pump inhibitors like Rabeprazole. The synthesis of Rabeprazole starts from 2,3-dimethylpyridine N-oxide, which undergoes a series of reactions including the introduction of methoxy groups to form a substituted dimethoxypyridine intermediate.[11]
Caption: Applications of this compound.
Safety and Handling
This compound is classified as an irritant.[2] Appropriate safety precautions should be taken when handling this chemical.
GHS Hazard Statements:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6]
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[6]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
This technical guide is intended for informational purposes for qualified professionals. Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. This compound 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. kishida.co.jp [kishida.co.jp]
- 4. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. This compound | Fisher Scientific [fishersci.ca]
- 6. rsc.org [rsc.org]
- 7. This compound | C7H9NO2 | CID 4657809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Rabeprazole - Wikipedia [en.wikipedia.org]
- 12. assets.thermofisher.com [assets.thermofisher.com]
In-Depth Technical Guide: 2,3-Dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Dimethoxypyridine, its applications in research and drug development, and relevant experimental methodologies.
Core Compound Properties
This compound is a substituted pyridine derivative with the chemical formula C₇H₉NO₂.[1][2] It is recognized for its utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[3]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Weight | 139.15 g/mol | [1][3][4] |
| Molecular Formula | C₇H₉NO₂ | [1][2][4] |
| CAS Number | 52605-97-7 | [1][2][4] |
| Density | Approximately 1.1 g/cm³ | [3] |
| Flash Point | Approximately 85 °C | [3] |
| IUPAC Name | This compound | [1] |
| SMILES | COC1=CC=CN=C1OC | [4] |
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules.[3] Its structural features make it a valuable precursor for creating compounds with potential therapeutic activities. The pyridine ring is a common scaffold in medicinal chemistry, and the methoxy groups can be readily modified or can influence the electronic properties and binding interactions of the final molecule.
While specific signaling pathway involvement is context-dependent on the final synthesized compound, pyridine derivatives are known to interact with a wide range of biological targets. The logical workflow for investigating a novel compound derived from this compound in a drug discovery context is outlined below.
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. Below are generalized protocols relevant to the handling and use of this compound in a research setting.
General Handling and Storage
Due to its chemical nature, this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For storage, it is recommended to keep the compound in an inert atmosphere at room temperature.[4]
Solubility Testing Protocol
A standard protocol for determining the solubility of a compound like this compound is as follows:
-
Preparation : Weigh a precise amount of this compound (e.g., 10 mg) into a series of vials.
-
Solvent Addition : Add a measured volume of the desired solvent (e.g., 1 mL of water, ethanol, or acetone) to each vial.[3]
-
Mixing : Agitate the vials at a constant temperature using a vortex mixer or shaker until the solution is saturated or the compound is fully dissolved.
-
Observation : Visually inspect for any undissolved solid. If dissolved, add more solute until saturation is reached.
-
Quantification : If necessary, the concentration of the dissolved compound in a saturated solution can be determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
The workflow for a typical solubility assessment can be visualized as follows:
Use in Organic Synthesis: A Generalized Suzuki Coupling Reaction
This compound can be a precursor to functionalized pyridines, for instance, through the introduction of a boronic acid group for subsequent cross-coupling reactions. While this compound itself is not the boronic acid, a derivative like this compound-4-boronic acid is used in such reactions.
A generalized experimental protocol for a Suzuki coupling reaction involving a pyridine boronic acid derivative would be:
-
Reaction Setup : In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, the pyridine boronic acid derivative (e.g., this compound-4-boronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent Addition : Add a degassed solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Execution : Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization : Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxypyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique electronic and steric properties, arising from the presence of two methoxy groups on the pyridine ring, make it a versatile building block for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, reactivity, and a representative synthetic protocol.
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow or pale brown liquid at room temperature. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| CAS Number | 52605-97-7 | [1] |
| Boiling Point | 98-100 °C at 16 mmHg | [2][3] |
| Density | 1.104 g/cm³ | [2][3] |
| Refractive Index (n²⁰/D) | 1.5205 | [2][3] |
| Purity (by GC) | ≥94.0% | [4] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral features are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will exhibit signals corresponding to the three aromatic protons on the pyridine ring and the six protons of the two methoxy groups. The chemical shifts are influenced by the electron-donating methoxy groups and the electronegativity of the nitrogen atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the methoxy groups. The chemical shifts of the ring carbons are influenced by the positions of the methoxy substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy groups.[1]
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of methyl groups and other characteristic cleavages of the pyridine ring.
Reactivity
The reactivity of the this compound ring is dictated by the interplay of the electron-withdrawing nitrogen atom and the electron-donating methoxy groups. The pyridine nitrogen is a site of basicity and can be protonated or alkylated. The methoxy groups at the 2- and 3-positions increase the electron density of the ring, making it more susceptible to electrophilic substitution than pyridine itself. However, the nitrogen atom deactivates the ring towards electrophilic attack, particularly at the ortho and para positions relative to it. Nucleophilic aromatic substitution is also a possible reaction pathway, especially with activation of the pyridine ring.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the methylation of 2,3-dihydroxypyridine. The following is a representative experimental protocol based on the methylation of a similar substituted pyridine.
Materials:
-
2,3-Dihydroxypyridine
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide)
-
A methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
An appropriate solvent (e.g., dimethyl sulfoxide, methanol)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2,3-dihydroxypyridine in a suitable solvent, add a base portion-wise at room temperature.
-
Slowly add the methylating agent to the reaction mixture, maintaining the temperature.
-
After the addition is complete, continue stirring the reaction mixture for a specified time to ensure the completion of the reaction.
-
Quench the reaction by pouring the mixture into ice water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis of this compound to determine its purity and confirm its identity.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
A suitable capillary column (e.g., non-polar or medium-polarity).
Typical Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature, ramp at a defined rate to a final temperature, and hold.
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Impact (EI)
-
MS Scan Range: A range appropriate to detect the molecular ion and expected fragments.
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject an aliquot of the solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Confirm the identity of the compound by comparing its retention time and mass spectrum with a known standard.
-
Determine the purity by calculating the peak area percentage.
Diagram of Analytical Workflow:
Caption: GC-MS analytical workflow.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a key chemical intermediate with well-defined physical and chemical properties. This guide has provided a detailed overview of its characteristics, spectroscopic data, reactivity, and essential experimental protocols for its synthesis and analysis. This information is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the effective and safe use of this versatile compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3-Dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed overview of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,3-dimethoxypyridine. Due to the absence of a publicly available, fully characterized ¹H NMR spectrum with explicitly assigned chemical shifts, coupling constants, and multiplicities in established databases and peer-reviewed literature, this document outlines the expected spectral characteristics based on established principles of NMR spectroscopy. It also provides a standardized experimental protocol for acquiring the spectrum and a theoretical visualization of the molecule's proton relationships. This guide serves as a foundational resource for researchers working with this compound, enabling them to predict, acquire, and interpret its ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three aromatic protons on the pyridine ring and the six protons of the two methoxy groups. The chemical shifts (δ) are influenced by the electron-donating methoxy groups and the electronegativity of the nitrogen atom within the aromatic ring. The coupling constants (J) will reflect the through-bond interactions between adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-6 | ~8.0 - 8.2 | Doublet of doublets (dd) | J6-5 ≈ 4-5, J6-4 ≈ 1-2 | 1H |
| H-4 | ~7.0 - 7.2 | Doublet of doublets (dd) | J4-5 ≈ 7-8, J4-6 ≈ 1-2 | 1H |
| H-5 | ~6.8 - 7.0 | Doublet of doublets (dd) | J5-4 ≈ 7-8, J5-6 ≈ 4-5 | 1H |
| OCH₃ (C2) | ~3.9 - 4.1 | Singlet (s) | - | 3H |
| OCH₃ (C3) | ~3.8 - 4.0 | Singlet (s) | - | 3H |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Standard Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans (NS): 8-16 scans to improve the signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants.
Visualization of Molecular Structure and Proton Connectivity
The following diagram illustrates the chemical structure of this compound and the expected through-bond coupling relationships between the aromatic protons.
Caption: Molecular structure and proton coupling in this compound.
In-Depth Technical Guide to the Infrared Spectrum of 2,3-Dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,3-dimethoxypyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the experimental methodology for acquiring the Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrum, presents a detailed table of vibrational frequencies, and includes a workflow diagram for spectral analysis.
Introduction to the Infrared Spectroscopy of this compound
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This results in an IR spectrum, which serves as a unique molecular "fingerprint." For this compound (C7H9NO2), the IR spectrum reveals characteristic absorptions arising from the pyridine ring, methoxy groups, and C-H bonds, providing valuable information for structural elucidation and quality control.
Experimental Protocol: ATR-FTIR Spectroscopy
The experimental data for this compound is typically acquired using an ATR-FTIR spectrometer. The ATR technique is advantageous for liquid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.
Instrumentation:
A commercially available FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a DuraSamplIR II ATR accessory featuring a diamond crystal is suitable for this analysis.
Sample Preparation and Data Acquisition:
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for environmental and instrumental interferences. This is typically done by co-adding a number of scans (e.g., 32 or 64) at a specific resolution (e.g., 4 cm⁻¹).
-
Sample Application: A small drop of neat this compound is placed directly onto the center of the ATR crystal.
-
Pressure Application: For optimal contact between the sample and the crystal, a pressure arm is lowered onto the sample.
-
Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded over a typical range of 4000-400 cm⁻¹. The same number of scans and resolution as the background spectrum are used to ensure consistency.
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final IR spectrum, which is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Quantitative Data: Vibrational Frequency Assignments
While the specific experimental spectrum from commercial databases is proprietary, a detailed analysis of the expected vibrational frequencies can be provided through computational chemistry. The following table presents theoretically calculated vibrational frequencies for this compound using Density Functional Theory (DFT) methods, which are known to provide excellent agreement with experimental data. These calculations help in the definitive assignment of the observed IR bands.
| Wavenumber (cm⁻¹) (Calculated) | Intensity | Vibrational Assignment | Functional Group |
| ~3080-3000 | Medium | C-H stretching | Aromatic C-H |
| ~2980-2940 | Strong | C-H asymmetric stretching | Methoxy (-OCH₃) |
| ~2840-2820 | Medium | C-H symmetric stretching | Methoxy (-OCH₃) |
| ~1600-1580 | Strong | C=C/C=N stretching | Pyridine Ring |
| ~1480-1450 | Strong | C-H bending / Ring stretching | Pyridine Ring / Methoxy (-OCH₃) |
| ~1280-1240 | Strong | C-O-C asymmetric stretching | Methoxy (-OCH₃) |
| ~1150-1050 | Strong | C-O-C symmetric stretching / Ring breathing | Methoxy (-OCH₃) / Pyridine Ring |
| ~850-750 | Strong | C-H out-of-plane bending | Aromatic C-H |
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the IR spectrum analysis of a chemical compound like this compound.
Conclusion
This technical guide provides a framework for the analysis of the IR spectrum of this compound. By combining a standardized experimental protocol with theoretical calculations, researchers and professionals in drug development can confidently identify and characterize this important molecule. The provided workflow and data serve as a valuable resource for routine analysis and in-depth spectroscopic studies.
Mass Spectrometry of 2,3-Dimethoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry of 2,3-dimethoxypyridine, a key heterocyclic compound. Due to the limited availability of direct experimental mass spectra for this specific molecule, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous compounds. It also includes a detailed, adaptable experimental protocol for acquiring a mass spectrum and visual diagrams to elucidate the fragmentation pathways and experimental workflow.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound (molar mass: 139.15 g/mol ) is anticipated to exhibit a prominent molecular ion peak owing to the stability of the aromatic pyridine ring.[1] The primary fragmentation events are expected to involve the methoxy functional groups, including the loss of methyl radicals and neutral molecules like formaldehyde.[2][3][4]
| m/z (Predicted) | Proposed Fragment Ion | Formula of Fragment | Qualitative Relative Abundance | Fragmentation Pathway |
| 139 | [C₇H₉NO₂]⁺• | C₇H₉NO₂ | High | Molecular Ion (M⁺•) |
| 124 | [M - CH₃]⁺ | C₆H₆NO₂ | High | Loss of a methyl radical from one of the methoxy groups. |
| 109 | [M - CH₂O]⁺• | C₆H₇NO | Medium | Loss of a neutral formaldehyde molecule. |
| 108 | [M - OCH₃]⁺ | C₆H₆N | Medium | Loss of a methoxy radical. |
| 96 | [M - CH₃ - CO]⁺ | C₅H₄NO | Medium | Loss of carbon monoxide from the [M - CH₃]⁺ fragment. |
| 78 | [C₅H₄N]⁺ | C₅H₄N | Medium | Cleavage of both methoxy groups, resulting in a pyridyl cation. |
Experimental Protocols
This section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation
-
Solvent Selection: Choose a high-purity, volatile organic solvent in which this compound is soluble. Suitable solvents include methanol, acetonitrile, or dichloromethane.[5][6] Avoid non-volatile solvents.[6]
-
Concentration: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[5]
-
Working Solution: Dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[7]
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.[5]
-
Vial Transfer: Transfer the final solution to a 1.5 mL glass autosampler vial.[7]
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph (GC) System:
-
Injection Port: Set the injector temperature to 250°C.
-
Injection Mode: Use a splitless injection for trace analysis or a split injection (e.g., 50:1 split ratio) for more concentrated samples.
-
Injection Volume: Inject 1 µL of the prepared sample.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 35 to 350.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.
-
3. Data Acquisition and Analysis
-
Acquire the data using the instrument's software.
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Generate the mass spectrum for this peak by averaging the scans across the peak and subtracting the background spectrum.
-
Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Visualizations
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General workflow for GC-MS analysis of a liquid sample.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 4. GCMS Section 6.13 [people.whitman.edu]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. uoguelph.ca [uoguelph.ca]
In-depth Technical Guide: The Crystal Structure of 2,3-Dimethoxypyridine and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the crystal structure of 2,3-Dimethoxypyridine. A comprehensive search of public crystallographic databases reveals that, to date, the single-crystal X-ray structure of this compound has not been experimentally determined or reported. This document provides a summary of the known physicochemical properties of this compound. Furthermore, to offer valuable structural insights, this guide presents a comparative analysis of the experimentally determined crystal structures of closely related monomethoxypyridine isomers: 2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine. Detailed experimental protocols for single-crystal X-ray diffraction are also provided, alongside a generalized workflow for crystal structure determination.
This compound: Current Status and Physicochemical Properties
Despite its utility as a chemical intermediate, the crystal structure of this compound remains undetermined. The lack of a published crystal structure in databases such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD) indicates a research gap in the solid-state characterization of this compound.
The known physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| IUPAC Name | This compound |
| Molar Mass | 139.15 g/mol |
| CAS Number | 52605-97-7 |
| Appearance | Clear colorless to pale yellow or pale brown liquid |
| Assay (GC) | ≥94.0% |
| Refractive Index | 1.5185-1.5245 @ 20°C |
Crystal Structures of Monomethoxypyridine Analogs
To provide a structural context for this compound, the crystallographic data for three of its monomethoxy-substituted analogs are presented. These structures offer insights into the potential packing and intermolecular interactions that might be observed in the crystalline state of dimethoxypyridines.
| Compound | 2-Methoxypyridine | 3-Methoxypyridine | 4-Methoxypyridine |
| COD ID | (--INVALID-LINK--) | (--INVALID-LINK--) | (--INVALID-LINK--) |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P 1 21/c 1 | P b c a | P 1 21/c 1 |
| a (Å) | 7.771(2) | 7.458(4) | 7.646(2) |
| b (Å) | 5.8690(10) | 7.696(4) | 12.378(4) |
| c (Å) | 13.568(3) | 20.192(10) | 6.291(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 104.28(3) | 90 | 101.99(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 598.6(2) | 1158.4(10) | 581.6(3) |
| Z | 4 | 8 | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure for small organic molecules like the methoxypyridines listed above typically follows a standardized experimental protocol.
3.1. Crystallization High-quality single crystals are paramount for successful structure determination. Common methods for growing crystals of small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility and promotes crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.
3.2. Crystal Mounting and Data Collection
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
The crystal is centered in the X-ray beam.
-
A preliminary screening is performed to determine the crystal quality and unit cell parameters.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A detector, such as a CCD or CMOS detector, records the intensities and positions of the diffracted X-rays.
3.3. Data Processing and Structure Solution
-
The raw diffraction images are processed to integrate the reflection intensities and correct for experimental factors such as absorption.
-
The space group is determined from the symmetry of the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
-
Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
-
The final structure is validated using crystallographic software to check for geometric reasonability and other quality indicators.
Visualizing the Workflow
The general workflow for determining the crystal structure of a small molecule is depicted below.
Caption: A flowchart illustrating the key stages of small molecule crystal structure determination.
Conclusion
While the crystal structure of this compound is not currently available in the public domain, this guide provides essential information for researchers in the field. The summary of its known properties, coupled with the detailed crystallographic data of its monomethoxy analogs, offers a valuable comparative resource. The outlined experimental protocols and workflow diagram provide a comprehensive overview of the methodologies required for the future determination of its, and other small molecules', crystal structures. This information is intended to support ongoing research and development efforts in fields where the solid-state properties of such compounds are of interest.
An In-Depth Technical Guide to the Functionalization Reactions of 2,3-Dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites make it a valuable scaffold for the synthesis of complex molecular architectures and novel therapeutic agents. The presence of two methoxy groups on the pyridine ring not only influences its reactivity and regioselectivity but also provides opportunities for further modification. This technical guide provides a comprehensive overview of the key functionalization reactions of this compound, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in their synthetic endeavors.
Directed ortho-Metalation (DoM): Lithiation at the C4-Position
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the methoxy groups can direct deprotonation to an adjacent position. The presence of the 2-methoxy group might be expected to direct lithiation to the C3-position; however, the cumulative directing effect of both methoxy groups and the electronic nature of the pyridine ring leads to preferential lithiation at the C4-position.
Treatment of this compound with a strong base, such as n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures, results in the formation of the 4-lithio-2,3-dimethoxypyridine intermediate. This nucleophilic species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 4-position with high regioselectivity.
Quantitative Data for Lithiation and Subsequent Electrophilic Quench
The reaction of 4-lithio-2,3-dimethoxypyridine with various electrophiles proceeds in good to excellent yields, as summarized in the table below.[1]
| Electrophile | Reagent | Product (E) | Yield (%) |
| Deuteron | DCl | -D | 99 |
| Carbonyl | PhCHO | -CH(OH)Ph | 71 |
| Halogen | BrCN | -Br | 60 |
| Boron | B(OMe)₃ | -B(OH)₂ | 64 |
Detailed Experimental Protocol: Synthesis of 4-Bromo-2,3-dimethoxypyridine via Lithiation
This protocol describes the synthesis of 4-bromo-2,3-dimethoxypyridine, a key intermediate for subsequent cross-coupling reactions.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cyanogen bromide (BrCN)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, a solution of this compound (1.0 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath.
-
n-Butyllithium (2.2 equivalents) is added dropwise to the stirred solution, and the reaction mixture is maintained at 0 °C for 1 hour.
-
A solution of cyanogen bromide (1.2 equivalents) in anhydrous THF is then added dropwise at 0 °C.
-
The reaction is stirred for an additional 2 hours at 0 °C.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-bromo-2,3-dimethoxypyridine.
Halogenation
Halogenated this compound derivatives are crucial precursors for a variety of cross-coupling reactions. Direct electrophilic halogenation of the this compound ring can be challenging due to the activating nature of the methoxy groups and the inherent reactivity of the pyridine ring. However, specific halogenating agents and reaction conditions can be employed to achieve the desired regioselectivity. The most common positions for halogenation are C4, C5, and C6.
Bromination
Representative Experimental Protocol: Bromination of a Methoxypyridine Derivative
This protocol describes the bromination of 2-methoxypyridin-4-amine, which can be adapted for this compound with appropriate optimization.
Materials:
-
This compound (starting material)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane at 0 °C.
-
Slowly add N-Bromosuccinimide (1.0 equivalent) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with ice-cold water.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Iodination
6-Iodo-2,3-dimethoxypyridine is a commercially available compound, suggesting that iodination at the C6 position is a known transformation. A general method for the iodination of electron-rich heteroarenes using molecular iodine and a silver salt can be applied.
Representative Experimental Protocol: Iodination of an Electron-Rich Pyridine
This protocol describes a general method for the iodination of electron-rich heteroarenes.
Materials:
-
This compound
-
Molecular Iodine (I₂)
-
Silver acetate (AgOAc)
-
Acetonitrile (MeCN)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), silver acetate (1.0 equivalent), and molecular iodine (1.0 equivalent).
-
Add acetonitrile as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the iodinated this compound.
Nitration
The introduction of a nitro group onto the this compound scaffold can provide a handle for further functionalization, such as reduction to an amino group. The nitration of pyridines typically requires harsh conditions due to the electron-deficient nature of the ring, which is further deactivated upon protonation in acidic media. The presence of activating methoxy groups in this compound is expected to facilitate this electrophilic substitution.
While a specific protocol for the nitration of this compound is not detailed in the provided search results, a general and effective method for the nitration of pyridines using nitric acid in trifluoroacetic anhydride can be employed. This method often leads to the formation of 3-nitropyridines. For this compound, nitration is anticipated to occur at an electron-rich position, likely C5.
General Experimental Protocol: Nitration of Pyridines
This protocol provides a general method for the nitration of pyridine derivatives.
Materials:
-
This compound
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
Procedure:
-
Chill trifluoroacetic anhydride in an ice bath.
-
Slowly add the this compound to the chilled trifluoroacetic anhydride with stirring.
-
Continue stirring at 0 °C for 2 hours.
-
Add concentrated nitric acid dropwise to the reaction mixture.
-
Allow the reaction to proceed, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice.
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds. The most commonly employed reactions are the Suzuki-Miyaura, Heck, and Sonogashira couplings.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide. This reaction is widely used to form biaryl structures. 4-Bromo-2,3-dimethoxypyridine can be effectively coupled with various arylboronic acids to introduce diverse aryl substituents at the 4-position.
General Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine
Materials:
-
4-Bromo-2,3-dimethoxypyridine
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Inert atmosphere
Procedure:
-
In a Schlenk flask, combine 4-bromo-2,3-dimethoxypyridine (1.0 equivalent), the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
B. Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a valuable tool for the synthesis of substituted alkenes. Halogenated this compound can be coupled with various alkenes to introduce vinyl groups.
General Experimental Protocol: Heck Reaction of a Halopyridine
Materials:
-
4-Iodo-2,3-dimethoxypyridine
-
Alkene (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, MeCN)
-
Inert atmosphere
Procedure:
-
Combine the 4-iodo-2,3-dimethoxypyridine, palladium catalyst, ligand, and base in a Schlenk tube.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the alkene.
-
Heat the reaction mixture (typically 80-120 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography.
C. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is highly valuable for the synthesis of substituted alkynes.
General Experimental Protocol: Sonogashira Coupling of a Halopyridine
Materials:
-
4-Bromo-2,3-dimethoxypyridine
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 4-bromo-2,3-dimethoxypyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of functionalized pyridine derivatives. The methodologies outlined in this guide, including directed ortho-metalation, halogenation, nitration, and palladium-catalyzed cross-coupling reactions, provide a robust toolkit for researchers in drug discovery and materials science. The ability to selectively introduce substituents at various positions on the pyridine ring opens up a vast chemical space for the design and synthesis of novel molecules with desired properties. The detailed protocols and reaction pathways presented herein are intended to serve as a practical resource for the efficient and strategic functionalization of this important heterocyclic scaffold.
References
An In-depth Technical Guide to the Synthesis of 2,3-Dimethoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing 2,3-dimethoxypyridine and its derivatives. These compounds are valuable intermediates and scaffolds in medicinal chemistry and drug discovery, notably as kinase inhibitors.[1] This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes key synthetic pathways and a relevant biological signaling pathway.
Core Synthetic Methodologies
The synthesis of this compound derivatives can be achieved through several strategic approaches, primarily involving nucleophilic substitution reactions on appropriately substituted pyridine precursors. Key starting materials often include dihalopyridines, hydroxypyridines, or other functionalized pyridines.
Synthesis from Dihalopyridines
A common and direct approach to this compound is the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine with sodium methoxide. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack.
Experimental Protocol: Synthesis of this compound from 2,3-Dichloropyridine
-
Materials: 2,3-dichloropyridine, sodium methoxide, methanol, and a suitable high-boiling point solvent like DMF or DMSO.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloropyridine in the chosen solvent.
-
Add a stoichiometric excess of sodium methoxide (typically 2.2 to 2.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
-
Synthesis from Halogenated Hydroxypyridines
The methylation of halogenated hydroxypyridines is another versatile method. This typically follows a Williamson ether synthesis mechanism, where the hydroxyl group is first deprotonated by a base to form a more nucleophilic pyridinolate anion, which then reacts with a methylating agent.
Experimental Protocol: Synthesis of 2-Bromo-3-methoxypyridine from 2-Bromo-3-hydroxypyridine [2]
-
Materials: 2-bromo-3-hydroxypyridine, potassium hydroxide (KOH), dimethyl sulfoxide (DMSO), and methyl iodide (CH3I).[2]
-
Procedure: [2]
-
To a stirred mixture of 2-bromo-3-hydroxypyridine (71.0 g) and pulverized KOH (77.8 g) in DMSO (500 mL) under a nitrogen atmosphere, heat the mixture to 55-60 °C.[2]
-
Slowly add a solution of CH3I (72.4 g) in DMSO (100 mL) dropwise to the reaction mixture, maintaining the temperature at 55-60 °C.[2]
-
After the addition is complete, continue stirring the reaction mixture at 55-60 °C for 30 minutes.[2]
-
Pour the reaction mixture into 800 g of ice water and filter the resulting precipitate.[2]
-
Triturate the precipitate with diethyl ether (3 x 500 mL) to isolate the product.[2]
-
Experimental Protocol: Synthesis of 2-Chloro-3-methoxypyridine from 2-Chloro-3-hydroxypyridine [3]
-
Materials: 2-Chloro-3-hydroxypyridine, iodomethane, potassium carbonate (K2CO3), and N,N-dimethylformamide (DMF).[3]
-
Procedure: [3]
-
Add 2-Chloro-3-hydroxypyridine (2.59 g, 20 mmol), iodomethane (2.98 g, 21 mmol), and K2CO3 (5.52 g, 40 mmol) to DMF (50 mL).[3]
-
Stir the reaction mixture at 60 °C for 4 hours.[3]
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.[3]
-
Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography to afford 2-chloro-3-methoxypyridine.[3]
-
Synthesis of Functionalized Dimethoxypyridine Derivatives
The synthesis of more complex derivatives often involves multi-step sequences starting from readily available precursors. An example is the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from maltol.[4]
Experimental Protocol: Multi-step Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride [4]
This synthesis involves a sequence of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination.[4] A key step is the methylation of a hydroxyl group on the pyridine ring.
-
Methylation Step Example: Voitol is added to an aqueous solution of sodium hydroxide, cooled to 0-2 °C, and dimethyl phosphate is added dropwise while maintaining the temperature at 2-4 °C. The reaction is stirred for 3-6 hours.[4]
-
Final Chlorination Step: 2-methylol-3,4-dimethoxypyridine is dissolved in dichloromethane and cooled to 0 °C. A solution of thionyl chloride in dichloromethane is added dropwise. The reaction is stirred at room temperature for 2 hours, and the solvent is evaporated to yield the product.[4]
Data Presentation
The following tables summarize quantitative data for the synthesis of various methoxypyridine derivatives.
Table 1: Synthesis of 2-Chloro-3-methoxypyridine
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-3-hydroxypyridine | Iodomethane, K2CO3 | DMF | 60 | 4 | 90 | [3] |
Table 2: Synthesis of 2-Bromo-3-methoxypyridine
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3-hydroxypyridine | CH3I, KOH | DMSO | 55-60 | 0.5 | High | [2] |
| 2-Bromo-3-hydroxypyridine | Sodium metal, CH3I | Methanol, DMF | Reflux | 0.25 | - | [2] |
Table 3: Synthesis of Substituted 2-Methoxypyridine-3,4-dicarbonitriles
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 2-Chloro-5,6-dimethylpyridine-3,4-dicarbonitrile | Sodium methoxide | Anhydrous Methanol | 68-79 | [5] |
| 2-Chloro-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile | Sodium methoxide | Anhydrous Methanol | 68-79 | [5] |
| 2-Chloro-6-methyl-5-phenylpyridine-3,4-dicarbonitrile | Sodium methoxide | Anhydrous Methanol | 68-79 | [5] |
Table 4: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride
| Starting Material | Reagents | Yield (%) | Reference |
| 2-methylol-3,4-dimethoxy-pyridine | Thionyl chloride | 76-78 | [4] |
Mandatory Visualizations
Synthetic Pathways
Caption: Key synthetic strategies for this compound derivatives.
Experimental Workflow: Williamson Ether Synthesis
Caption: Step-by-step workflow for Williamson ether synthesis.
Biological Signaling Pathway: PI3K/AKT/mTOR
Derivatives of methoxypyridine have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[6][7]
Caption: Inhibition of the PI3K/mTOR pathway by methoxypyridine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-3-methoxypyridine | 52605-96-6 [chemicalbook.com]
- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2,3-Dimethoxypyridine as a Foundational Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among its many derivatives, 2,3-dimethoxypyridine has emerged as a particularly valuable and versatile building block. The strategic placement of its two methoxy groups imparts unique electronic properties and steric influences that guide chemical reactivity, allowing for the regioselective synthesis of complex, biologically active molecules. This technical guide delves into the synthesis, reactivity, and application of this compound, highlighting its role in the creation of innovative pharmaceuticals through detailed experimental protocols, quantitative data analysis, and a case study of the proton pump inhibitor, Rabeprazole.
Physicochemical and Spectroscopic Data
A foundational understanding of a building block begins with its physical and chemical properties. This compound is a stable, readily handled organic compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | [PubChem CID: 4657809] |
| Molecular Weight | 139.15 g/mol | [PubChem CID: 4657809] |
| CAS Number | 52605-97-7 | [PubChem CID: 4657809] |
| Appearance | Clear colorless to pale yellow liquid | - |
| Assay (GC) | ≥94.0% | - |
| Refractive Index (@ 20°C) | 1.5185-1.5245 | - |
Synthesis of this compound: A Key Precursor
The most common and efficient route to this compound involves the nucleophilic aromatic substitution of a dihalopyridine precursor, typically 2,3-dichloropyridine, with sodium methoxide. This reaction leverages the electron-deficient nature of the pyridine ring, which is further activated by the presence of electron-withdrawing halogen atoms, to facilitate substitution.
Experimental Protocol: Synthesis from 2,3-Dichloropyridine
This protocol outlines the synthesis of this compound from commercially available 2,3-dichloropyridine.
Materials:
-
2,3-Dichloropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with anhydrous methanol under an inert atmosphere.
-
Reagent Addition: Sodium methoxide is carefully added to the methanol. If using solid sodium methoxide, it should be added in portions to control the exothermic dissolution. The mixture is stirred until the sodium methoxide is completely dissolved.
-
Addition of Precursor: 2,3-Dichloropyridine is added dropwise to the sodium methoxide solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent (methanol) is removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is partitioned between water and a suitable organic solvent, such as diethyl ether or ethyl acetate. The aqueous layer is extracted multiple times with the organic solvent.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure this compound.
| Parameter | Typical Value/Condition |
| Reactant Ratio (NaOMe:Dichloropyridine) | 2.2 : 1 (molar equivalents) |
| Solvent | Anhydrous Methanol |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 18-24 hours |
| Typical Yield | 65-80% |
Chemical Reactivity and Functionalization
The utility of this compound as a building block is defined by its reactivity. The methoxy groups are electron-donating, which activates the pyridine ring towards electrophilic attack. However, the most synthetically valuable transformation is directed ortho-metalation (DoM).[1][2][3] In this reaction, an organolithium base, such as n-butyllithium (n-BuLi), selectively removes a proton from the position ortho (adjacent) to one of the methoxy groups.
The C4 position is the most kinetically acidic proton due to its position ortho to the C3-methoxy directing group, leading to the formation of a 4-lithiated intermediate. This intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups exclusively at the C4 position.
Experimental Protocol: Directed ortho-Metalation and Borylation at C4
This protocol describes the regioselective lithiation of this compound at the C4 position and subsequent trapping with an electrophile, in this case, triisopropyl borate, to form a boronic ester.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A solution of this compound in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere and cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the 4-lithiated intermediate.
-
Electrophilic Quench: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of 1 M HCl. The mixture is then diluted with water and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude boronic ester can be used directly or purified further by column chromatography.
Application in Drug Discovery: The Case of Rabeprazole
The synthetic utility of substituted pyridine building blocks is powerfully demonstrated in the synthesis of Rabeprazole, a widely prescribed proton pump inhibitor (PPI) used to treat acid-related gastrointestinal conditions. Rabeprazole's structure features a substituted benzimidazole moiety linked to a 4-(3-methoxypropoxy)-3-methylpyridine core. The synthesis of this pyridine core relies on reactions analogous to those used for functionalizing this compound.
Mechanism of Action and Signaling Pathway
Rabeprazole functions by irreversibly inhibiting the gastric H⁺/K⁺-ATPase, commonly known as the proton pump.[2][4][5][6] This enzyme is located in the secretory canaliculi of parietal cells in the stomach lining and is the final step in the secretion of gastric acid.
As a prodrug, rabeprazole requires activation in an acidic environment.[6] It accumulates in the acidic parietal cells where it is converted to its active sulfenamide form. This active species then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase, leading to its inactivation and a profound reduction in acid secretion.[5]
Synthetic Workflow Overview
The industrial synthesis of Rabeprazole typically starts from 2,3-dimethylpyridine N-oxide, a close structural relative of this compound. The workflow highlights key transformations that are broadly applicable in pyridine chemistry.
Quantitative Biological Data
Rabeprazole is a potent inhibitor of the H⁺/K⁺-ATPase. Its efficacy is often compared to other PPIs. While direct IC₅₀ values can vary based on assay conditions, comparative studies consistently demonstrate its rapid and potent action.
| Proton Pump Inhibitor | pKa (Pyridine) | Activation Rate | Relative Potency | Reference |
| Rabeprazole | ~5.0 | Fastest | High | [7] |
| Omeprazole | ~4.0 | Fast | High | [7] |
| Lansoprazole | ~4.0 | Fast | High | [7] |
| Pantoprazole | ~3.0 | Slower | High | [7] |
Note: A higher pKa allows for activation at a higher pH, contributing to a faster onset of action. Rabeprazole has been shown to be almost three times more powerful than omeprazole in inhibiting acid secretion in isolated rabbit gastric vesicles.[4]
Conclusion
This compound and its structural analogs are foundational building blocks that offer medicinal chemists a reliable and versatile platform for drug design. Its predictable reactivity, particularly through directed ortho-metalation, allows for precise and controlled functionalization, enabling the construction of complex molecular architectures. The successful development of drugs like Rabeprazole underscores the power of substituted pyridine scaffolds in targeting critical biological pathways. As drug discovery continues to demand novel structures with tailored properties, the strategic application of this compound is poised to remain a cornerstone of pharmaceutical synthesis.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Halo-3-methoxypyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 2-halo-3-methoxypyridines with various boronic acids. The synthesis of 2-aryl-3-methoxypyridines is a critical step in the development of various pharmaceutical compounds. The protocols outlined below are based on established methods for structurally similar pyridines and serve as a comprehensive guide for reaction optimization and development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields, making it an invaluable tool in medicinal chemistry and drug discovery. The 2-aryl-3-methoxypyridine scaffold is a key structural motif in a variety of biologically active molecules. The ability to efficiently synthesize these structures from readily available 2-halo-3-methoxypyridines and boronic acids is therefore of significant interest.
Reaction Principle
The Suzuki-Miyaura coupling involves the reaction of an organoboron species (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition of the organohalide to the palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
Data Presentation: Typical Reaction Conditions
The selection of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. The following table summarizes common conditions used for the coupling of 2-bromopyridine derivatives, which serve as an excellent starting point for the optimization of 2-halo-3-methoxypyridine couplings.[1]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[1] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[1] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[1] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[1] |
For less reactive 2-chloro-3-methoxypyridines, more active catalytic systems employing bulky, electron-rich phosphine ligands are often necessary to facilitate the challenging C-Cl bond activation.[2]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of a 2-halo-3-methoxypyridine with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
2-Bromo-3-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[1]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3–5 mol%)[1]
-
Sodium Carbonate (Na₂CO₃, 2.0 equiv)[1]
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture, degassed)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-methoxypyridine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.[1]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add the degassed DME/water mixture via syringe.[1]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 80–90 °C.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Chloropyridines using a Buchwald Ligand
Materials:
-
2-Chloro-3-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)[2]
-
XPhos (3 mol%)[2]
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)[2]
-
Toluene (anhydrous and degassed)[2]
Procedure:
-
Reaction Setup: In a glovebox, combine 2-chloro-3-methoxypyridine, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos in a reaction vial.[2]
-
Solvent Addition: Add anhydrous, degassed toluene to the vial.[2]
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 110 °C with stirring for 12–24 hours.[2]
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1 for the workup and purification of the desired product.[2]
Visualizations
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has found widespread application in the pharmaceutical and agrochemical industries for the synthesis of arylamines, which are prevalent motifs in biologically active molecules. The amination of heteroaromatic systems, such as pyridines, is of particular interest. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,3-dimethoxypyridine, a substrate of interest in medicinal chemistry. Due to the electron-rich nature of the this compound ring, careful optimization of the reaction conditions is crucial for achieving high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of a halo-2,3-dimethoxypyridine involves the palladium-catalyzed coupling of the carbon-halogen bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-2,3-dimethoxypyridine to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 2,3-dimethoxypyridinamine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.
The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction and needs to be tailored to the specific substrates.
Data Presentation: Optimized Reaction Conditions for Substituted Pyridines
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of various substituted halopyridines, which can serve as a starting point for the optimization of the amination of this compound.
| Parameter | 2-Bromo-6-methylpyridine with diamine[1] | 2-Bromo-4-methylpyridine (General Protocol) | 2-Amino-5-bromo-4-methylpyridine (General Protocol)[2] |
| Palladium Precursor | [Pd₂(dba)₃] | Palladium Precursor (e.g., Pd(OAc)₂) | Pd(OAc)₂ |
| Ligand | (±)-BINAP | Phosphine Ligand (e.g., dppp) | dppp |
| Base | NaOBuᵗ | Sodium tert-butoxide (NaOtBu) | Sodium tert-butoxide |
| Solvent | Toluene | Toluene or Dioxane | Toluene |
| Temperature | 80 °C | 80-100 °C | 80-100 °C |
| Reaction Time | 4 hours | Monitored for completion | Monitored for completion |
| Yield | 60% | Not specified | Not specified |
| Notes | Reaction conducted under an inert atmosphere. | For volatile amines, the reaction is conducted in a sealed tube. | For volatile amines, the reaction is conducted in a sealed tube. |
Experimental Protocols
The following are detailed experimental protocols for the Buchwald-Hartwig amination of substituted halopyridines. These can be adapted for the amination of a suitable halo-2,3-dimethoxypyridine.
Protocol 1: Amination of 2-Bromo-6-methylpyridine with a Diamine[1]
Materials:
-
2-Bromo-6-methylpyridine
-
(+/-)-trans-1,2-Diaminocyclohexane
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)
-
Sodium tert-butoxide (NaOBuᵗ)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a Schlenk vessel, add (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methylpyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOBuᵗ (2.4 g, 25 mmol) under an inert atmosphere.
-
Add anhydrous toluene (50 mL) to the vessel.
-
Heat the resulting mixture to 80 °C with stirring for 4 hours.
-
After cooling to room temperature, add diethyl ether (50 mL).
-
Wash the organic mixture with brine (2 x 30 mL).
-
Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from pentane/diethyl ether to yield the purified product.
Protocol 2: General Procedure for Amination of 2-Bromo-4-methylpyridine[3]
Materials:
-
2-Bromo-4-methylpyridine
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., dppp, 1.5-10 mol%)
-
Sodium tert-butoxide (1.4-2.0 equivalents)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes for catalyst pre-formation.
-
Add 2-Bromo-4-methylpyridine (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: 2,3-Dimethoxypyridine as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,3-dimethoxypyridine as a starting material for the synthesis of key pharmaceutical intermediates, particularly for proton pump inhibitors (PPIs) like omeprazole and its S-enantiomer, esomeprazole. While established industrial syntheses of these drugs often commence from precursors like 2,3,5-trimethylpyridine[1][2], this document outlines a proposed synthetic strategy from this compound and details the subsequent, well-documented reaction protocols.
Application Note 1: Proposed Synthetic Strategy from this compound
This compound is a versatile heterocyclic building block. Its electron-donating methoxy groups activate the pyridine ring towards electrophilic substitution, offering a potential entry point for introducing the necessary functionalities to construct the substituted pyridine core of PPIs. A plausible, albeit not yet established in published literature, synthetic route to a key intermediate, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, is proposed. This strategy involves a series of functionalization steps to build the required substitution pattern on the pyridine ring.
The logical workflow for this proposed synthesis, followed by the established route to omeprazole, is depicted below.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 2,3-Dimethoxypyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous kinase inhibitors. Its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases makes it a privileged structure for drug design. Specifically, the 2,3-disubstituted pyridine motif offers a versatile platform for developing potent and selective inhibitors. This document provides detailed protocols and application notes for the synthesis of kinase inhibitors derived from 2,3-dimethoxypyridine, with a focus on targeting the p38 MAPK and PI3K/mTOR signaling pathways, which are critical in inflammation and oncology.
Target Kinase Pathways
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to stressful stimuli, such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock. It plays a crucial role in regulating inflammation and the cell cycle. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling network that governs cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[1]
Caption: PI3K/Akt/mTOR Pathway with Dual Inhibition Sites.
Synthetic Strategy and Experimental Protocols
The following protocols describe a synthetic route starting from this compound to generate a library of 2,3-disubstituted pyridine derivatives for screening as kinase inhibitors. The overall workflow involves the functionalization of the pyridine core via Suzuki coupling and subsequent modifications.
Caption: General Synthetic Workflow from this compound.
Protocol 1: Synthesis of 5-Bromo-2,3-dimethoxypyridine
-
Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile (ACN), Standard glassware for organic synthesis.
-
Procedure:
-
Dissolve this compound (1.0 eq.) in ACN in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq.) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-2,3-dimethoxypyridine.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Materials: 5-Bromo-2,3-dimethoxypyridine, desired Arylboronic acid (1.2 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), Base (e.g., K₂CO₃, 2.0 eq.), Toluene, Ethanol, Water, Standard Schlenk line glassware.
-
Procedure:
-
To a Schlenk flask, add 5-bromo-2,3-dimethoxypyridine (1.0 eq.), arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst under a positive flow of argon.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the 5-aryl-2,3-dimethoxypyridine derivative.
-
Protocol 3: Demethylation to form Pyridin-2,3-diol Core
-
Materials: 5-Aryl-2,3-dimethoxypyridine, Boron tribromide (BBr₃) or Pyridinium hydrochloride, Dichloromethane (DCM), Methanol.
-
Procedure (using BBr₃):
-
Dissolve the 5-aryl-2,3-dimethoxypyridine (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C.
-
Add a 1M solution of BBr₃ in DCM (2.5 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Cool the mixture to 0 °C and cautiously quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Co-evaporate the residue with methanol several times to remove boron salts.
-
The crude 5-aryl-pyridin-2,3-diol can be purified by crystallization or chromatography.
-
Protocol 4: Functionalization of the Diol
The resulting 5-aryl-pyridin-2,3-diol can be further functionalized at the hydroxyl groups to introduce moieties that can enhance kinase binding and selectivity. This can be achieved through various reactions such as etherification or conversion to triflates followed by further cross-coupling reactions.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative pyridine-based kinase inhibitors from the literature, providing a benchmark for newly synthesized compounds.
Table 1: Inhibitory Activity of 2,3,5-Trisubstituted Pyridine Analogs against p38α MAPK
| Compound ID | R² Substituent | R³ Substituent | R⁵ Substituent | IC₅₀ (nM) for p38α |
| 1a | -Cl | -Ph | -SO₂NMe₂ | 150 |
| 1b | -OMe | -Ph | -SO₂NMe₂ | 85 |
| 1c | -NH₂ | -Ph | -SO₂NMe₂ | 45 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.
Table 2: Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives against PI3K/mTOR [1]
| Compound ID | Aromatic Core | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 2a | Quinoline | 0.22 | 23 |
| 2b | Benzo[b]thiophene | 0.85 | 45 |
| 2c | Pyridine[2,3-d]pyrimidine | 1.2 | 68 |
Adapted from publicly available data for illustrative comparison.[1]
Conclusion
The this compound scaffold serves as a versatile starting point for the synthesis of novel kinase inhibitors. The protocols outlined provide a framework for the generation of a diverse library of compounds targeting key signaling pathways such as p38 MAPK and PI3K/mTOR. The provided pathway diagrams and quantitative data offer the necessary context for researchers to design and evaluate new chemical entities in the pursuit of more effective and selective kinase inhibitor therapeutics.
References
Application Notes and Protocols for Pyridine Scaffolds in Crop Protection Agent Development
Disclaimer: Extensive searches of scientific literature and patent databases did not yield significant information on the direct application of 2,3-dimethoxypyridine as a core scaffold in the development of commercialized or late-stage crop protection agents. Therefore, these application notes and protocols are based on a closely related and well-documented class of pyridine derivatives, the pyrido[2,3-d]pyrimidines , which have demonstrated notable herbicidal activity. This information is intended to provide researchers, scientists, and drug development professionals with a representative understanding of how pyridine-based scaffolds are utilized in the agrochemical industry.
Introduction to Pyrido[2,3-d]pyrimidines in Herbicide Development
The pyrido[2,3-d]pyrimidine scaffold is a nitrogen-containing heterocyclic system that has emerged as a promising framework for the discovery of novel herbicides.[1] These compounds have been shown to exhibit potent biological activity, often targeting essential biochemical pathways in plants. Their structural versatility allows for the introduction of various substituents, enabling the fine-tuning of their herbicidal efficacy, selectivity, and spectrum of activity.
One of the primary modes of action for certain pyrido[2,3-d]pyrimidine derivatives is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1] PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Quantitative Data Summary
The following table summarizes the herbicidal activity of representative pyrido[2,3-d]pyrimidine derivatives against various weed species. This data is compiled from published research and illustrates the potential of this compound class.
| Compound ID | Target Species | Bioassay Type | Activity Metric | Value | Reference |
| 11q | Amaranthus retroflexus (Redroot Pigweed) | Whole Plant Assay | GR₅₀ (g a.i./ha) | 37.5 | [2] |
| 11q | Abutilon theophrasti (Velvetleaf) | Whole Plant Assay | GR₅₀ (g a.i./ha) | 75 | [2] |
| 11q | Echinochloa crus-galli (Barnyardgrass) | Whole Plant Assay | GR₅₀ (g a.i./ha) | 150 | [2] |
| 2o | Agrostis stolonifera (Bentgrass) | In vitro | Inhibition (%) at 1 mM | ~100% | [1] |
| 2o | Lactuca sativa (Lettuce) | In vitro | Inhibition (%) at 1 mM | < 20% | [1] |
GR₅₀: The dose of herbicide required to reduce plant growth by 50%.
Experimental Protocols
Synthesis of a Representative Pyrido[2,3-d]pyrimidine Derivative
This protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, adapted from literature procedures.[1]
Reaction Scheme:
Caption: General synthesis workflow for pyrido[2,3-d]pyrimidine derivatives.
Materials:
-
2-Chloronicotinic acid
-
Substituted aniline (e.g., 2,3,4-trifluoroaniline for compound 2o)[1]
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Methyl chloroformate
-
Toluene
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Synthesis of 2-(Arylamino)nicotinic Acid:
-
To a solution of 2-chloronicotinic acid (1 equivalent) in DMF, add K₂CO₃ (2 equivalents), CuI (catalytic amount), and the substituted aniline (1.1 equivalents).
-
Heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, pour the mixture into ice water and acidify with HCl to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the 2-(arylamino)nicotinic acid intermediate.
-
-
Synthesis of the Pyrido[2,3-d]pyrimidine Derivative:
-
Suspend the 2-(arylamino)nicotinic acid intermediate (1 equivalent) in toluene.
-
Add triethylamine (1.2 equivalents) and cool the mixture to 0 °C.
-
Slowly add methyl chloroformate (1.2 equivalents) and stir at room temperature for 2 hours.
-
Heat the reaction mixture to reflux for 8 hours to effect cyclization.
-
Cool the mixture, filter the precipitate, and wash with toluene.
-
The crude product can be purified by column chromatography on silica gel to afford the desired pyrido[2,3-d]pyrimidine derivative.[1]
-
Herbicidal Activity Bioassay Protocol
This protocol outlines a typical in vitro assay to evaluate the pre-emergence herbicidal activity of test compounds.
Caption: Workflow for an in vitro herbicidal activity bioassay.
Materials:
-
Test compounds (e.g., synthesized pyrido[2,3-d]pyrimidine derivatives)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Agar medium
-
Seeds of target weed species (e.g., Agrostis stolonifera) and crop species (e.g., Lactuca sativa)
-
Positive control (commercial herbicide, e.g., flumioxazin)
-
Negative control (DMSO)
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the test compounds and the positive control in DMSO to prepare stock solutions (e.g., 100 mM).
-
Prepare the final test concentration (e.g., 1 mM) by diluting the stock solution with the agar medium. The final DMSO concentration should be kept constant and low (e.g., <1%) across all treatments.
-
-
Assay Setup:
-
Dispense the agar medium containing the respective test compounds, positive control, or negative control into the wells of a 96-well plate.
-
Surface-sterilize the seeds of the target plants.
-
Place a single seed into each well.
-
-
Incubation and Evaluation:
-
Seal the plates and incubate in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 7-14 days.
-
Visually assess the germination rate and the inhibition of root and shoot growth compared to the negative control.
-
-
Data Analysis:
-
Calculate the percent inhibition for each treatment relative to the negative control.
-
For dose-response studies, test a range of concentrations to determine metrics like GR₅₀ or IC₅₀.
-
Mode of Action Pathway
As mentioned, a key mode of action for some pyrido[2,3-d]pyrimidine herbicides is the inhibition of protoporphyrinogen oxidase (PPO).
Caption: PPO inhibition by pyrido[2,3-d]pyrimidine herbicides.
This pathway illustrates that by blocking the PPO enzyme, the herbicide prevents the formation of protoporphyrin IX, a precursor to chlorophyll and heme. This leads to a buildup of protoporphyrinogen IX, which, when exposed to light, results in oxidative stress and ultimately, the death of the plant.[1]
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling with 2,3-Dimethoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dimethoxypyridine scaffold is a key heterocyclic motif found in numerous biologically active compounds and pharmaceutical candidates. Its unique electronic properties, conferred by the electron-donating methoxy groups, make it an important building block in medicinal chemistry. Metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of this pyridine system, enabling the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are crucial for late-stage functionalization in drug discovery programs, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
This document provides detailed application notes and generalized experimental protocols for several key palladium-catalyzed cross-coupling reactions involving this compound derivatives, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.
General Workflow for Metal-Catalyzed Cross-Coupling
A generalized workflow for performing metal-catalyzed cross-coupling reactions is depicted below. The process involves careful preparation of reagents under an inert atmosphere, followed by the reaction setup, heating, and finally, product purification and analysis.
Caption: General experimental workflow for cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[1][2][3] It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the reaction of the organoboron compound with a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Application Data
| Entry | Pyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-2,3-dimethoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | >90 (est.) |
| 2 | 5-Chloro-2,3-dimethoxypyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 85-95 (est.) |
| 3 | 4-Triflyloxy-2,3-dimethoxypyridine | Thiophene-2-boronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2.5) | THF | 80 | 80-90 (est.) |
Yields are estimated based on typical outcomes for similar substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Assembly: To an oven-dried Schlenk tube, add the halo-2,3-dimethoxypyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., XPhos, 2-6 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or THF) via syringe. If a biphasic system is used, add degassed water.
-
Reaction: Place the reaction mixture in a preheated oil bath at the specified temperature (typically 80-120 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides/triflates and amines.[6][7] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[8]
Catalytic Cycle
The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex. Reductive elimination from this complex yields the C-N coupled product and regenerates the Pd(0) catalyst.[7]
Caption: Buchwald-Hartwig amination catalytic cycle.
Application Data
| Entry | Pyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-2,3-dimethoxypyridine | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | >90 (est.) |
| 2 | 5-Chloro-2,3-dimethoxypyridine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | t-BuOH | 110 | 80-90 (est.) |
| 3 | 4-Bromo-2,3-dimethoxypyridine | Piperidine | XantPhos Pd G3 (5) | - | DBU (2) | MeCN/PhMe | 140 | 85-95 (est.) |
Yields are estimated based on typical outcomes for similar substrates.[9]
Experimental Protocol: Buchwald-Hartwig Amination
-
Assembly: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-5 mol%), ligand (if not using a precatalyst), and base (e.g., NaOtBu or LiHMDS, 1.4-2.0 equiv) to an oven-dried reaction vial.
-
Reagent Addition: Add the halo-2,3-dimethoxypyridine (1.0 equiv) and seal the vial with a PTFE-lined cap.
-
Inert Atmosphere: Remove the vial from the glovebox (if used) and add the amine (1.1-1.4 equiv) and degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction: Vigorously stir the reaction mixture in a preheated oil bath at the specified temperature (typically 80-110 °C) until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the aminated pyridine product.[10]
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It typically employs a palladium catalyst and a copper(I) co-catalyst.[11][12] This method is highly effective for the synthesis of arylalkynes and conjugated enynes.
Catalytic Cycle
The reaction involves two interconnected catalytic cycles.[13] In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide species. The copper cycle facilitates the formation of this copper acetylide from the terminal alkyne, a base, and the Cu(I) salt. Reductive elimination from the palladium intermediate furnishes the final product.
Caption: Sonogashira coupling dual catalytic cycle.
Application Data
| Entry | Pyridine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodo-2,3-dimethoxypyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | DMF | 80 | >90 (est.) |
| 2 | 5-Bromo-2,3-dimethoxypyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH (2) | THF | 60 | 85-95 (est.) |
| 3 | 4-Bromo-2,3-dimethoxypyridine | 1-Hexyne | Pd(OAc)₂ (2) | CuI (3) | Cs₂CO₃ (2) | Acetonitrile | 80 | 80-90 (est.) |
Yields are estimated based on typical outcomes for similar substrates.[14]
Experimental Protocol: Sonogashira Coupling
-
Assembly: To a Schlenk tube, add the halo-2,3-dimethoxypyridine (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF, DMF, or Et₃N), the amine base (e.g., Et₃N or i-Pr₂NH, 2-5 equiv), and the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat as required (25-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry over anhydrous MgSO₄ and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the desired alkynylated product.
Stille Coupling
The Stille reaction is the palladium-catalyzed coupling of an organotin compound (stannane) with an sp²-hybridized organic halide or pseudohalide.[15] While highly versatile, the toxicity of organotin reagents and byproducts is a significant drawback.[16]
Catalytic Cycle
The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[17] A key difference is that the transmetalation step does not require activation by a base. Additives like Cu(I) salts can accelerate the reaction.[18]
Caption: Stille cross-coupling catalytic cycle.
Application Data
| Entry | Pyridine Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodo-2,3-dimethoxypyridine | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | >90 (est.) |
| 2 | 5-Bromo-2,3-dimethoxypyridine | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | DMF | 100 | 85-95 (est.) |
| 3 | 4-Bromo-2,3-dimethoxypyridine | Vinyltributyltin | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | NMP | 80 | 80-90 (est.) |
Yields are estimated based on typical outcomes for similar substrates.[19]
Experimental Protocol: Stille Coupling
-
Assembly: Add the halo-2,3-dimethoxypyridine (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives (e.g., CuI, LiCl) to a flame-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.
-
Reagent Addition: Add the degassed solvent (e.g., toluene, DMF, NMP) followed by the organostannane reagent (1.1-1.3 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (80-120 °C) and stir until complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. To remove tin byproducts, either stir the reaction mixture with a saturated aqueous solution of KF for 1 hour before extraction, or filter the crude mixture through a plug of silica gel. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Conclusion
Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of this compound derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille reactions offer complementary approaches to form C-C and C-N bonds, enabling access to a vast chemical space. The protocols and data provided herein serve as a guide for researchers to develop and optimize these critical transformations for applications in drug discovery and materials science. Careful selection of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and selectivity for this electron-rich heterocyclic system.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. rsc.org [rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. rsc.org [rsc.org]
Application of 2,3-Dimethoxypyridine in Heterocyclic Synthesis: A Gateway to Bioactive Molecules
Introduction
2,3-Dimethoxypyridine is a versatile substituted pyridine derivative that serves as a crucial building block in the synthesis of a variety of complex heterocyclic compounds.[1] Its unique electronic properties, imparted by the two methoxy groups on the pyridine ring, make it a valuable precursor for the construction of fused heterocyclic systems, which are often scaffolds for biologically active molecules, including pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of precursors to this compound derivatives in the synthesis of pharmaceutically relevant heterocyclic compounds, with a focus on the synthesis of proton pump inhibitors.
Application Note 1: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride - A Key Intermediate
A primary application of the 2,3-dimethoxy pyridine scaffold is in the synthesis of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride. This compound is a vital intermediate in the production of several proton pump inhibitors (PPIs), such as Pantoprazole and Rabeprazole, which are widely used to treat acid-related gastrointestinal disorders. The synthesis typically starts from readily available precursors like 2,3-dimethylpyridine or 2-methyl-3-hydroxypyridine and proceeds through a series of functional group transformations to construct the desired substituted pyridine.
A common synthetic strategy involves the N-oxidation of a substituted pyridine, followed by rearrangement and chlorination to introduce the chloromethyl group at the 2-position. The methoxy groups are typically introduced via nucleophilic substitution reactions.
Experimental Workflow for the Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride
Caption: Synthetic pathway to 2-chloromethyl-3,4-dimethoxypyridine HCl.
Application Note 2: Synthesis of Pantoprazole
Pantoprazole is a widely used proton pump inhibitor whose synthesis prominently features the 2-chloromethyl-3,4-dimethoxypyridine hydrochloride intermediate. The core of the Pantoprazole molecule is a benzimidazole ring system linked to the substituted pyridine moiety via a methylsulfinyl bridge. The final step of the synthesis involves the condensation of the pyridine intermediate with 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol, followed by oxidation of the resulting thioether to the sulfoxide.
Table 1: Summary of Reaction Conditions and Yields for Pantoprazole Synthesis
| Step | Reactants | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1. Thioether Formation | 2-chloromethyl-3,4-dimethoxypyridine HCl, 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol | NaOH, Water, Methylene Chloride | 25-35 | 3 | High |
| 2. Oxidation | Pantoprazole Sulfide | Sodium Hypochlorite (pH 8.5-9.0), Methylene Chloride | -5 to 0 | 1-2 | ~71% |
| 3. Salt Formation | Pantoprazole | NaOH, Acetone | 20-25 | 4 | High |
Experimental Protocol: Synthesis of Pantoprazole Sodium Sesquihydrate
This protocol is a representative example of the synthesis of Pantoprazole sodium sesquihydrate starting from 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
Materials:
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride
-
5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol
-
Sodium hydroxide (NaOH)
-
Methylene chloride (CH₂Cl₂)
-
Water (H₂O)
-
Sodium hypochlorite (NaOCl) solution
-
Acetone
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
Step 1: Synthesis of Pantoprazole Sulfide
-
In a suitable reaction vessel, dissolve 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
To this solution, add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (1.0 eq) in water dropwise at 25-35°C.[2]
-
Stir the reaction mixture for 3 hours at the same temperature.[2]
-
Extract the product into methylene chloride.[2]
-
Wash the organic layer with water and proceed to the next step without isolating the pantoprazole sulfide.
Step 2: Oxidation to Pantoprazole
-
Cool the methylene chloride solution containing the pantoprazole sulfide to -5 to 0°C.[2]
-
Slowly add an aqueous solution of sodium hypochlorite with a pH of about 8.5-9.0.[2]
-
Maintain the temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction with an aqueous solution of sodium metabisulfite.[2]
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
Step 3: Formation of Pantoprazole Sodium Sesquihydrate
-
Evaporate the methylene chloride under reduced pressure to obtain crude pantoprazole as an oil.
-
Dissolve the crude pantoprazole in acetone.
-
Add a solution of sodium hydroxide in water to the acetone solution at 20-25°C.[3]
-
Stir the mixture for 4 hours to allow for the crystallization of pantoprazole sodium.[3]
-
Cool the mixture to 0-5°C and stir for an additional 3 hours.[3]
-
Filter the precipitate, wash with cold acetone, and dry under vacuum to yield pantoprazole sodium sesquihydrate.[3]
Logical Flow of Pantoprazole Synthesis
Caption: Key stages in the synthesis of Pantoprazole Sodium Sesquihydrate.
The this compound scaffold is a cornerstone in the synthesis of various heterocyclic compounds of medicinal importance. The protocols outlined above for the synthesis of the key intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, and its subsequent conversion to Pantoprazole, highlight the practical application of this versatile building block. These methodologies, amenable to industrial scale-up, provide a reliable pathway for the production of essential pharmaceuticals. Further exploration of the reactivity of this compound and its derivatives holds promise for the discovery and development of new bioactive heterocyclic molecules.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 3. WO2009066317A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
Application Notes and Protocols: Flow Chemistry Applications of 2,3-Dimethoxypyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxypyridine is a versatile substituted pyridine building block utilized in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, conferred by the two methoxy groups, make it a valuable precursor for a variety of functionalized pyridine derivatives.[1] Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. These benefits are particularly pronounced for reactions involving highly reactive intermediates or hazardous reagents, which are often necessary for the functionalization of heterocyclic compounds like this compound.
While specific literature on the flow chemistry applications of this compound is not extensively available, its known reactivity patterns in batch synthesis, such as susceptibility to directed ortho-lithiation and C-H activation, suggest its high potential for translation to continuous flow processes. This document provides detailed, proposed application notes and protocols for key reactions of this compound in a flow chemistry setting, based on established principles and analogous reactions with related pyridine derivatives.
Proposed Application 1: Continuous Flow Lithiation and Electrophilic Quench
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of substituted pyridines. In the case of this compound, the methoxy groups can direct lithiation to the C4 position. Performing this reaction in a continuous flow setup can offer superior control over the generation and subsequent reaction of the highly reactive lithiated intermediate, minimizing degradation and improving yields.
Experimental Protocol (Proposed)
Objective: To perform the continuous flow lithiation of this compound at the C4 position, followed by quenching with an electrophile (e.g., iodine).
Reagents and Solutions:
-
Reagent Stream A: 0.5 M solution of this compound in anhydrous tetrahydrofuran (THF).
-
Reagent Stream B: 1.0 M solution of n-butyllithium (n-BuLi) in hexanes.
-
Reagent Stream C: 1.0 M solution of iodine (I₂) in anhydrous THF.
-
Quench Solution: Saturated aqueous solution of sodium thiosulfate.
Flow Chemistry Setup:
The system consists of three syringe pumps, two T-mixers, and two coiled reactors immersed in cooling baths, followed by a back-pressure regulator.
References
Application Note: The Role of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride in the Synthesis of Pantoprazole Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pantoprazole is a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders such as GERD and peptic ulcers[1][2]. Its mechanism involves the irreversible inhibition of the H+/K+-ATPase enzyme in gastric parietal cells, which suppresses gastric acid secretion[2][3]. The synthesis of pantoprazole is a multi-step process involving the coupling of two key heterocyclic intermediates: a substituted benzimidazole moiety and a pyridine moiety.
A critical intermediate in this synthesis is 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This compound serves as the electrophilic component that reacts with the nucleophilic thiol group of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol. This condensation reaction forms the pantoprazole sulfide (a thioether), which is the direct precursor to pantoprazole[1][4][5]. This application note provides detailed protocols, reaction pathways, and quantitative data for the synthesis of these crucial pantoprazole intermediates.
I. Synthetic Pathways and Logical Workflow
The synthesis of pantoprazole involves two primary stages discussed here: the preparation of the key pyridine intermediate and its subsequent condensation to form the pantoprazole core structure.
A. Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride
A common industrial route to this key pyridine intermediate begins with 3-hydroxy-2-methyl-4-pyrone. The pathway involves several transformations to build the required functional groups on the pyridine ring.
Caption: Reaction pathway for the synthesis of the key pyridine intermediate.
B. Formation of Pantoprazole Sulfide Intermediate
The central step in forming the pantoprazole backbone is the condensation of the two primary intermediates. This reaction forms a thioether linkage.
Caption: Condensation of benzimidazole and pyridine moieties.
C. Overall Experimental Workflow
The process can be streamlined into a "one-pot" or sequential operation where the sulfide intermediate is generated and then oxidized in situ or with minimal purification.
Caption: A typical workflow from intermediates to final API.
II. Experimental Protocols
Protocol 1: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride
This protocol is based on the chlorination of its alcohol precursor.
-
Setup: To a clean, dry reaction flask, add 2-hydroxymethyl-3,4-dimethoxypyridine (41 g) and dichloromethane (100 g)[6].
-
Cooling: Stir the mixture to dissolve the solid and cool the solution to a temperature between 0°C and 5°C using an ice bath[6].
-
Chlorination: Slowly add thionyl chloride (30 g) dropwise to the cooled solution, ensuring the temperature is maintained between 0°C and 5°C[6].
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 10-15°C and maintain it in this range for 2 hours[6].
-
Work-up: Evaporate the dichloromethane under reduced pressure[6].
-
Isolation: Add dehydrated ethanol (90 g) to the residue. Cool the mixture to 0°C to precipitate the product.
-
Purification: Collect the solid product by suction filtration and dry it to obtain 2-chloromethyl-3,4-dimethoxypyridine hydrochloride[6].
Protocol 2: Synthesis of Pantoprazole Sulfide Intermediate
This protocol describes the condensation reaction to form the thioether linkage.
-
Setup: In a 1L four-necked round bottom flask, dissolve 5-difluoromethoxy-2-mercaptobenzimidazole (30 g, 0.1387 mol) in a mixture of water (300 mL) and sodium hydroxide (11.1 g, 0.2775 mol) with stirring[1].
-
Addition of Reactant: At 25-30°C, add a solution of 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride (31.09 g, 0.1387 mol) dissolved in 60 mL of water dropwise over a period of 2-3 hours[1].
-
Reaction: Continue stirring the reaction mixture for an additional hour at 25-30°C[1].
-
Monitoring: Monitor the reaction for completion using HPLC analysis[1].
-
Isolation: Once the reaction is complete, filter the precipitated solid under reduced pressure.
-
Washing: Wash the collected solid (wet cake) with water to yield the pantoprazole sulfide intermediate[1]. This wet cake can often be used directly in the subsequent oxidation step.
Protocol 3: Oxidation of Pantoprazole Sulfide to Pantoprazole
This protocol details the conversion of the sulfide intermediate to the final sulfoxide product.
-
Setup: Charge the wet cake of pantoprazole sulfide from the previous step into a reaction vessel.
-
Oxidation (Example using Sodium Hypochlorite):
-
Reaction: Monitor the reaction by TLC (CHCl₃/MeOH 90:10). The reaction is typically complete within 1 hour[4].
-
Work-up: After completion, adjust the pH of the reaction mass to between 7.5 and 8.0 using 2M HCl[1].
-
Extraction: Extract the aqueous layer with dichloromethane (DCM)[1]. Combine the organic layers.
-
Isolation: Concentrate the combined DCM layers under vacuum at 40-45°C to obtain the crude pantoprazole sulfoxide as a solid[1]. This can then be converted to its sodium salt for pharmaceutical use.
III. Data Presentation
The following tables summarize quantitative data from various synthetic procedures found in the literature.
Table 1: Quantitative Data for the Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine HCl
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 2-Hydroxymethyl-3,4-dimethoxypyridine | [6] |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [6] |
| Solvent | Dichloromethane (CH₂Cl₂) | [6] |
| Reaction Temperature | 0°C to 15°C | [6] |
| Reaction Time | ~2 hours | [6] |
| Yield | 93.9% | [6] |
| Melting Point | 157-158°C |[6] |
Table 2: Quantitative Data for the Condensation Reaction to Form Pantoprazole Sulfide
| Parameter | Value | Reference |
|---|---|---|
| Reactant 1 | 5-difluoromethoxy-2-mercaptobenzimidazole | [1][7] |
| Reactant 2 | 2-chloromethyl-3,4-dimethoxypyridine HCl | [1][7] |
| Base | Sodium Hydroxide (NaOH) | [1][7] |
| Solvent | Water | [1][7] |
| Reaction Temperature | 25-30°C | [1] |
| Reaction Time | ~3-4 hours | [1][8] |
| Purity (Final API) | >99.9% (after oxidation & purification) |[1] |
Table 3: Comparative Data for the Oxidation of Pantoprazole Sulfide
| Oxidizing Agent | Conditions | Notes | Reference |
|---|---|---|---|
| Sodium Hypochlorite (NaOCl) | Methanol/Water, NaOH, Room Temp | Low cost, commercially available.[4] Yields API with >99.5% purity.[9] | [4][9] |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Costly reagent; can lead to formation of sulfone impurity. | [10] |
| Hydrogen Peroxide | With metal oxide catalysts | Alternative oxidizing system. | [4] |
| tert-Butyl hypochlorite | Lower temperature | Results in negligible formation of sulfone impurity. |[10] |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pantoprazole Sodium | C16H14F2N3NaO4S | CID 15008962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 9. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
- 10. WO2009066317A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 2,3-Dimethoxypyridine Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 2,3-dimethoxypyridine, particularly via the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine with sodium methoxide.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common byproducts in the synthesis of this compound from 2,3-dichloropyridine?
The synthesis of this compound is primarily a sequential nucleophilic aromatic substitution. Consequently, the byproduct profile is typically composed of unreacted starting materials, reaction intermediates, and products from side reactions.
Key Potential Byproducts:
-
Unreacted Starting Material: 2,3-Dichloropyridine.
-
Monosubstituted Intermediates: The reaction proceeds in two steps. If the reaction does not go to completion, you will isolate intermediates. Nucleophilic attack by methoxide is favored at the 2- and 4-positions of the pyridine ring because the anionic charge of the reaction intermediate can be delocalized onto the electronegative nitrogen atom.[1][2] Therefore, the primary monosubstituted intermediate is 3-chloro-2-methoxypyridine . The other isomer, 2-chloro-3-methoxypyridine , may also be present in smaller quantities.
-
Hydrolysis Products: Pyridine compounds can be hygroscopic, and sodium methoxide is highly reactive with water. The presence of moisture in the solvent (e.g., methanol, DMF) or on glassware can lead to the formation of hydroxypyridine derivatives such as 3-hydroxy-2-methoxypyridine .[3]
-
Isomeric Impurities: The purity of the starting 2,3-dichloropyridine is critical. If isomeric dichloropyridines are present in the starting material, they will react to form the corresponding isomeric dimethoxypyridine byproducts.
FAQ 2: How can I analytically differentiate the desired product from its key byproducts?
A combination of chromatographic and spectroscopic methods is essential for positive identification. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating the components and getting mass information, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural data.
Summary of Analytical Data:
The following table summarizes the expected analytical data for the target compound and its most common byproducts.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected Mass (m/z) [M]⁺ | Key ¹H NMR Signals (approx. ppm) |
| 2,3-Dichloropyridine | Cl-C₅H₃N-Cl | 147.99 | 147/149/151 | 7.3-8.2 (complex aromatic signals) |
| 3-Chloro-2-methoxypyridine | CH₃O-C₅H₃N-Cl | 143.57 | 143/145 | ~4.0 (s, 3H, -OCH₃), 7.0-8.1 (aromatic) |
| 2-Chloro-3-methoxypyridine | Cl-C₅H₃N-OCH₃ | 143.57 | 143/145 | ~3.9 (s, 3H, -OCH₃), 7.1-8.0 (aromatic) |
| This compound | CH₃O-C₅H₃N-OCH₃ | 139.15 | 139 | ~3.9 (s, 3H), ~4.0 (s, 3H), 6.9-7.9 (aromatic) |
| 3-Hydroxy-2-methoxypyridine | CH₃O-C₅H₃N-OH | 125.12 | 125 | ~4.0 (s, 3H, -OCH₃), broad OH signal, aromatic signals |
Note: Isotope patterns for chlorine-containing fragments (approx. 3:1 ratio for ³⁵Cl:³⁷Cl) are highly diagnostic in mass spectrometry.
Troubleshooting Guides
Problem 1: My reaction has stalled, and analysis shows a large amount of a monosubstituted intermediate (e.g., 3-chloro-2-methoxypyridine).
This is a common issue indicating that the second substitution step is kinetically slow or incomplete.
Potential Causes & Solutions:
-
Insufficient Nucleophile: The stoichiometry of sodium methoxide may be inadequate. Ensure at least 2.0 equivalents are used, and consider a slight excess (e.g., 2.2-2.5 equivalents) to drive the reaction to completion.
-
Low Reaction Temperature: The second substitution requires more energy than the first. If the reaction temperature is too low, the activation barrier for the second displacement may not be overcome. Consider increasing the temperature or refluxing for a longer period.
-
Short Reaction Time: Monitor the reaction by TLC or GC. SNAr reactions on heterocyclic rings can be slower than on other aromatic systems. Extend the reaction time until starting materials and intermediates are consumed.
-
Solvent Effects: The choice of solvent is crucial. A polar aprotic solvent like DMF or DMSO can accelerate SNAr reactions compared to alcohols like methanol. However, ensure the solvent is rigorously dried.
Problem 2: My final product is contaminated with a byproduct that has a mass of 125 (m/z), suggesting a hydroxymethoxypyridine.
This byproduct arises from the reaction with water. Sodium methoxide is a strong base and can generate sodium hydroxide in the presence of water, which then acts as a nucleophile.
Prevention Strategies:
-
Anhydrous Conditions: This is the most critical factor.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Methanol should be dried over magnesium turnings. DMF should be dried over molecular sieves or by distillation under reduced pressure.
-
Glassware: Oven-dry all glassware (e.g., at 120°C for several hours) and cool it under a stream of dry nitrogen or argon just before use.
-
Reagents: Use freshly opened, high-purity sodium methoxide. If its purity is in doubt, consider preparing it fresh from sodium metal and anhydrous methanol.
-
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. Use septa and syringe techniques for reagent additions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a septum.
-
Reagents: Under a positive pressure of nitrogen, charge the flask with anhydrous DMF (or methanol). Add sodium methoxide (2.2 equivalents) portion-wise with stirring.
-
Addition of Starting Material: Dissolve 2,3-dichloropyridine (1.0 equivalent) in a small amount of anhydrous solvent and add it dropwise to the stirred sodium methoxide suspension via syringe.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 80-120°C for DMF, or reflux for methanol) and maintain it with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them with water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it over ice water.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: GC-MS Method for Byproduct Profiling
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
MS Source: 230°C.
-
Scan Range: 40-300 m/z.
Visualized Workflows
Caption: Reaction pathway for this compound synthesis and key byproduct formation.
Caption: Logical workflow for identifying and troubleshooting common synthesis byproducts.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2,3-Dimethoxypyridine
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2,3-dimethoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low to no yield in our Suzuki coupling reaction with a 2-halo-3,4-dimethoxypyridine substrate. What are the potential causes?
Low yields in Suzuki couplings with electron-rich, substituted pyridines like this compound can stem from several factors:
-
Catalyst Inhibition/Deactivation: The nitrogen lone pair of the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation of the active catalytic species.[1] This is a common challenge with pyridine-containing substrates.
-
Inefficient Oxidative Addition: The carbon-halogen bond at the 2-position of the pyridine ring can be less reactive towards oxidative addition, especially with chloro-substituents, due to the electron-donating nature of the methoxy groups.
-
Steric Hindrance: The presence of the methoxy group at the 3-position can sterically hinder the approach of the palladium catalyst to the reaction center.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and often needs to be specifically tailored for challenging substrates. Standard Suzuki conditions may not be effective.
Q2: What are the recommended starting conditions for a Suzuki coupling with a 2-bromo-3,4-dimethoxypyridine?
For a successful Suzuki coupling with 2-bromo-3,4-dimethoxypyridine, it is advisable to start with conditions known to be effective for electron-rich or sterically hindered pyridines. Below is a table summarizing recommended starting parameters.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective palladium(II) and palladium(0) sources. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | These ligands promote oxidative addition and stabilize the active catalyst, mitigating pyridine-induced deactivation.[2] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are often required to facilitate the transmetalation step effectively. |
| Solvent | Anhydrous, degassed polar aprotic solvents (e.g., Dioxane, Toluene, DMF) | These solvents are suitable for the temperature ranges often required and can help with the solubility of the reagents. |
| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome the activation barrier for these challenging substrates. |
Q3: We are observing significant homocoupling of our boronic acid. How can this be minimized?
Homocoupling is a common side reaction where the boronic acid couples with itself. To minimize this:
-
Thoroughly Degas Solvents: Oxygen can promote homocoupling.[1] Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
-
Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling that may occur during the in-situ reduction of Pd(II) precatalysts.
-
Optimize Reaction Temperature: Lowering the reaction temperature, if the main reaction still proceeds at a reasonable rate, can sometimes reduce the rate of homocoupling.
Q4: Protodeboronation of our boronic acid is a major issue. What measures can be taken to prevent this?
Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. To prevent this:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water is a common proton source for this side reaction.[1]
-
Choose the Right Base: While a base is necessary, using a less hydrolytic base or ensuring the base is anhydrous can help. For instance, using finely ground, anhydrous K₃PO₄ is often a good choice.
-
Consider Boronate Esters: Pinacol esters or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound derivatives.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst deactivation by pyridine nitrogen.2. Inefficient oxidative addition (especially for 2-chloro-pyridines).3. Insufficiently active catalyst system. | 1. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos).2. Increase catalyst and ligand loading.3. Increase reaction temperature.4. If using a 2-chloro-pyridine, consider switching to the more reactive 2-bromo- or 2-iodo- derivative. |
| Formation of Byproducts | 1. Homocoupling of the boronic acid.2. Protodeboronation of the boronic acid.3. Dehalogenation of the pyridine substrate. | 1. Ensure rigorous exclusion of oxygen by degassing.2. Use anhydrous solvents and reagents.3. Consider using a boronate ester instead of a boronic acid.4. Screen different bases and solvents to find conditions that favor the cross-coupling pathway. |
| Reaction Stalls | 1. Catalyst decomposition over time.2. Insufficient base. | 1. Add a fresh portion of the catalyst.2. Ensure an adequate amount of a strong, non-nucleophilic base is present. |
Experimental Protocols
General Protocol for Suzuki Coupling of 2-Bromo-3,4-dimethoxypyridine with an Arylboronic Acid
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
2-Bromo-3,4-dimethoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-3,4-dimethoxypyridine, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Workflows and Relationships
General Suzuki Coupling Workflow
A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree for Low Yield
A decision tree to diagnose and resolve low yield issues.
Catalytic Cycle of Suzuki-Miyaura Coupling
The key steps of the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Buchwald-Hartwig Amination of 2,3-Dimethoxypyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Buchwald-Hartwig amination of 2,3-dimethoxypyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no conversion. What are the most likely causes?
A1: Low or no conversion in the Buchwald-Hartwig amination of this compound is a common issue primarily due to catalyst inhibition or deactivation. The electron-rich nature of the pyridine ring, compounded by the two methoxy groups, can lead to strong coordination with the palladium catalyst. This binding can poison the catalyst, preventing it from participating in the catalytic cycle.[1][2][3] Other factors include suboptimal choice of ligand, base, solvent, or the presence of impurities.
Q2: How do the methoxy groups and the pyridine nitrogen interfere with the palladium catalyst?
A2: Both the pyridine nitrogen and the oxygen atoms of the methoxy groups are Lewis basic. They can act as ligands, coordinating to the palladium center. This coordination can occupy the catalyst's open sites, preventing the oxidative addition of the aryl halide or subsequent steps in the catalytic cycle, effectively poisoning the catalyst.[1][4] This is a well-known challenge for C-H activation and cross-coupling reactions involving nitrogen-containing heterocycles.[3]
Q3: Which catalyst system (ligand and palladium precursor) is recommended for this specific substrate?
A3: For electron-rich and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are highly recommended.[5] Ligands such as XPhos, SPhos, and RuPhos have shown success in similar challenging couplings. Using palladium pre-catalysts, such as G3 or G4 palladacycles, is often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as they can provide a more consistent generation of the active Pd(0) species.[6][7]
Q4: What is the optimal choice of base and solvent for this reaction?
A4: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) often provides high reaction rates but can be incompatible with sensitive functional groups.[8] Alternatives with good functional group tolerance include cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄).[8] The solvent must be anhydrous and capable of dissolving the reagents. Toluene, dioxane, and THF are commonly used.[6][8] The solubility of the base can be a crucial factor, and poor solubility can impede the reaction.[6]
Q5: I am observing significant amounts of hydrodehalogenation as a side product. How can I minimize this?
A5: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common side reaction that can compete with the desired amination.[5] This can occur via a β-hydride elimination pathway from the palladium-amide intermediate. To minimize this, ensure strictly anhydrous and oxygen-free conditions. Using a pre-catalyst to ensure efficient formation of the active catalyst can also help. Additionally, screening different ligands and bases may identify conditions that favor reductive elimination over β-hydride elimination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Very Low Conversion | 1. Catalyst Poisoning: Strong coordination of the pyridine nitrogen or methoxy groups to the palladium center.[1][3] 2. Inactive Catalyst: The active Pd(0) species is not forming efficiently from the precursor. 3. Poor Reagent Quality: Presence of water, oxygen, or other impurities in reagents or solvent. | 1. Switch Ligand: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote faster catalytic turnover.[1][5] 2. Use a Pre-catalyst: Employ a well-defined palladacycle pre-catalyst (e.g., XPhos Pd G3) for more reliable generation of the active catalyst.[6][7] 3. Purify & Dry Reagents: Ensure all reagents are pure and solvents are rigorously dried and degassed. |
| Reaction Stalls at Intermediate Conversion | 1. Catalyst Deactivation: The catalyst is active initially but degrades over the reaction time.[2] 2. Product Inhibition: The aminated pyridine product may bind to the catalyst more strongly than the starting material, inhibiting turnover.[2] 3. Base Insolubility: The inorganic base may not be sufficiently soluble, limiting its effectiveness.[6] | 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may compensate for deactivation. 2. Screen Different Ligands: A different ligand may form a catalyst less susceptible to product inhibition. 3. Change Base/Solvent System: Switch to a more soluble base (e.g., LHMDS) or a solvent system that better solubilizes the chosen base.[6][8] |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of Water: Traces of water can lead to protodehalogenation. 2. Unfavorable Kinetics: Conditions may favor side reactions over the desired reductive elimination.[5] 3. Base-Sensitive Substrate: The starting material or product may be degrading under the strong basic conditions. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and freshly distilled/dried solvents. 2. Optimize Reaction Parameters: Screen different bases (e.g., K₃PO₄ instead of NaOtBu) and temperatures. Lowering the temperature may sometimes suppress side reactions. 3. Use a Weaker Base: If substrate stability is an issue, try a weaker base like K₃PO₄ or Cs₂CO₃, though this may require longer reaction times or higher temperatures.[8] |
| Difficulty in Reproducing Results | 1. Inconsistent Reagent Quality: Batch-to-batch variation in catalyst, ligand, or base quality. 2. Atmospheric Contamination: Inconsistent inert atmosphere (oxygen or moisture leaks). 3. Stirring Rate: For heterogeneous mixtures (especially with inorganic bases), the stirring rate can significantly impact the reaction rate.[6] | 1. Use High-Purity Reagents: Source reagents from a reliable supplier and use them consistently. 2. Maintain Strict Inert Atmosphere: Use a glovebox or proper Schlenk techniques to exclude air and moisture. 3. Ensure Vigorous Stirring: Maintain a consistent and high stirring rate to ensure proper mixing of all components. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Bromo-3,4-dimethoxypyridine
This protocol is a robust starting point for the amination of a this compound derivative.
Reagent Preparation & Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-3,4-dimethoxypyridine (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the tube with a rubber septum.
Catalyst Addition:
-
In a separate vial, under an inert atmosphere (e.g., in a glovebox), weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 2 mol%).
-
Quickly add the catalyst and ligand to the Schlenk tube.
Inert Atmosphere & Solvent Addition:
-
Evacuate the Schlenk tube and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous, degassed toluene (to achieve a substrate concentration of ~0.1 M) via syringe.
Reaction & Work-up:
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for low conversion issues.
Catalyst Poisoning Mechanism
Caption: Catalyst poisoning by the pyridine substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2,3-Dimethoxypyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2,3-dimethoxypyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude this compound derivatives?
Common impurities can originate from various stages of the synthetic process and may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Reagents and Catalysts: Leftover reagents or catalysts used in the reaction.
-
Byproducts: Molecules resulting from side reactions, incomplete reactions (e.g., mono-methoxylated pyridines), or over-reaction.
-
Degradation Products: Impurities formed by the chemical decomposition of the desired product, which can be prompted by factors like light, temperature, or pH.[1] For instance, acid-catalyzed decomposition can be a source of impurities in related heterocyclic systems.[2]
-
Residual Solvents: Solvents used during the reaction or initial work-up procedures.
Q2: What is the best initial approach for purifying a novel this compound derivative?
The optimal purification strategy depends on the physical state of your compound (solid or oil) and the nature of the impurities. A general workflow is to start with a simple, bulk purification method and proceed to more refined techniques if necessary.
-
For Solid Compounds: Recrystallization is often the most effective and scalable first step to significantly increase purity.[3]
-
For Oils or Thermally Stable Solids: Distillation (if the compound is volatile) or column chromatography are primary choices.
-
Basic Work-up: An initial acid-base extraction can be highly effective for removing non-basic organic impurities. The basic nitrogen on the pyridine ring allows the desired compound to be selectively extracted into an aqueous acid phase.[4]
Q3: How can I effectively remove residual pyridine used as a solvent or catalyst?
Residual pyridine is a common impurity. Several methods can be employed for its removal:
-
Acid Wash: Wash the reaction mixture with a dilute acid solution (e.g., 1-5% aq. HCl).[4] The pyridine is protonated to form a water-soluble pyridinium salt, which is easily removed in the aqueous layer.[4]
-
Azeotropic Removal: Add toluene to the mixture and evaporate under reduced pressure. Toluene forms a lower-boiling azeotrope with pyridine, facilitating its removal.[4]
-
Copper Sulfate Wash: Washing with an aqueous solution of copper(II) sulfate (CuSO₄) is very effective.[4] Pyridine coordinates with the copper ions, forming a complex that is sequestered in the aqueous phase.[4]
Q4: How do I assess the purity of my final this compound derivative?
A combination of analytical techniques should be used to confirm purity:
-
High-Performance Liquid Chromatography (HPLC): A standard and reliable method for quantifying purity. A reverse-phase C18 column is often a good starting point.[5]
-
Liquid Chromatography-Mass Spectrometry (LC/MS): This technique is highly sensitive for detecting and identifying trace impurities.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities, even at low levels.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample and monitor the progress of a purification process.[9]
Purification Troubleshooting Guides
This section addresses specific issues that may arise during common purification procedures.
Troubleshooting Recrystallization
Q: My compound "oils out" instead of forming crystals. What should I do?
A: Oiling out occurs when the compound comes out of solution above its melting point. This can be addressed by:
-
Using a lower-boiling point solvent.[10]
-
Adding slightly more solvent to the hot solution to avoid oversaturation.[10]
-
Slowing the cooling rate. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.[9]
Q: The recovery of my purified product is very low. How can I improve the yield?
A: Low recovery is often due to the compound having significant solubility in the cold solvent. To improve yield:
-
Ensure the solution is thoroughly cooled in an ice bath or freezer to minimize solubility.[10]
-
Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[10]
-
When washing the collected crystals, use a minimal amount of ice-cold solvent.[9]
Q: My crystals are still colored after recrystallization. How can I remove colored impurities?
A: If colored impurities persist, they may be co-crystallizing with your product.
-
Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.[11] Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
Troubleshooting Column Chromatography (Normal Phase)
Q: My compound is streaking or tailing on the TLC plate and column. What is the cause and how can I fix it?
A: Peak tailing is a common issue with basic compounds like pyridines due to strong interactions with acidic silanol groups on the silica gel surface.[12] To mitigate this:
-
Add a Modifier to the Eluent: Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase.[9][10] This competes for the active sites on the silica gel, improving peak shape.[12]
-
Reduce Sample Load: Overloading the column can lead to tailing and poor separation.[9][12]
-
Change the Stationary Phase: If tailing is severe, consider using a different stationary phase, such as alumina or a polymer-based resin.[12][13]
Q: My compound won't move from the baseline (Rf = 0) even with highly polar solvents. What should I do?
A: This indicates a very strong interaction with the silica gel.
-
Use a More Polar Mobile Phase: A common solvent system for highly polar compounds is dichloromethane (DCM) and methanol. You may need to use a high percentage of methanol. Adding a small amount of ammonium hydroxide to the methanol can also help elute very basic compounds.[10]
-
Switch to Reverse-Phase Chromatography: This technique uses a nonpolar stationary phase (like C18 silica) and a polar mobile phase (e.g., water/acetonitrile). It is often more suitable for very polar compounds.[10]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for highly polar analytes.[10][11]
Data Presentation
The effectiveness of a purification technique can be summarized by comparing the purity before and after the procedure.
Table 1: Example Purification Data for a Hypothetical this compound Derivative
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85 | 98.5 | 75 | Effective for removing less polar impurities. |
| Acid-Base Extraction | 90 | 96.0 | 88 | Excellent for removing non-basic impurities. |
| Flash Chromatography | 70 | >99.0 | 65 | High purity achieved but with some material loss. |
| Distillation | 92 | 99.5 | 80 | Only suitable for thermally stable, volatile compounds. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Procedure
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 50 mL). The protonated pyridine derivative will move to the aqueous layer.
-
Wash Organic Layer (Optional): The organic layer, containing non-basic impurities, can be washed with brine, dried over Na₂SO₄, and concentrated to recover any non-basic byproducts if desired.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 6M NaOH, solid NaHCO₃) until the solution is basic (pH > 9), which will deprotonate the pyridine derivative.
-
Back Extraction: Extract the now neutral product back into an organic solvent (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: General Flash Column Chromatography Procedure
-
TLC Analysis: Determine a suitable solvent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4.[10] For this compound derivatives, start with a hexane/ethyl acetate mixture and add a small amount of triethylamine (e.g., 1%) to prevent tailing.[10]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure. Collect fractions as the solvent runs through the column.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[9] This can be determined by small-scale solubility tests.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the compound completely dissolves.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Then, place the flask in an ice bath to maximize crystal yield.[9]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[9]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[14]
Visualizations
Caption: A decision workflow for selecting a primary purification method.
Caption: A troubleshooting guide for common column chromatography issues.
Caption: A troubleshooting guide for common recrystallization problems.
References
- 1. lejan-team.com [lejan-team.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
Navigating the Scale-Up of 2,3-Dimethoxypyridine Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of reactions involving 2,3-Dimethoxypyridine and its derivatives is critical for advancing drug discovery and development programs. However, transitioning from laboratory-scale synthesis to pilot plant or industrial production often presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the scale-up process, ensuring a smoother, more efficient, and safer transition.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that may arise during the scale-up of this compound reactions, offering potential causes and actionable solutions.
Issue 1: Poor Yield and/or Incomplete Conversion
| Potential Cause | Recommended Action |
| Inadequate Mixing | At larger scales, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions or incomplete conversion. It is crucial to select an appropriate stirrer design (e.g., turbine or propeller for better turbulence) and optimize the stirring speed to ensure homogeneity. |
| Poor Temperature Control | Exothermic reactions that are easily managed in a lab flask can become difficult to control in a large reactor.[1] This can lead to thermal runaway and the formation of degradation products. Implement a robust cooling system, such as a reactor jacket with a reliable thermostat, and consider slower, controlled addition of reagents. |
| Sub-optimal Reagent Stoichiometry | The ideal molar ratio of reactants may differ at a larger scale. Re-evaluate and optimize the stoichiometry for the scaled-up process. For instance, in methoxylation reactions, a slight excess of the methoxylating agent might be beneficial. |
| Impurity in Starting Materials | Impurities that were negligible at a small scale can have a significant impact on larger batches. Ensure the purity of all starting materials and solvents before commencing the scaled-up reaction. |
Issue 2: Formation of Unexpected Side Products or Impurities
| Potential Cause | Recommended Action |
| Localized Overheating | As mentioned, poor heat dissipation can lead to side reactions. Improved temperature control and monitoring are essential. |
| Alternative Reaction Pathways | In some syntheses, such as the Hantzsch pyridine synthesis, multiple reaction pathways can compete, leading to various side products.[2] Careful control over reaction conditions, including temperature and the order of reagent addition, is critical to favor the desired pathway. |
| Presence of Water | For moisture-sensitive reactions, the presence of water can lead to hydrolysis of reactants or intermediates. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Action |
| Product Tailing on Silica Gel | The basic nature of the pyridine nitrogen can cause strong interactions with acidic silica gel, leading to tailing during column chromatography. This can be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent. |
| Product is an Oil or Difficult to Crystallize | If the product does not readily crystallize, consider alternative purification methods such as distillation under reduced pressure or preparative HPLC. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
| Formation of Emulsions During Workup | During aqueous workup, the formation of stable emulsions can complicate extraction. Adding a saturated brine solution can help to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: My methoxylation reaction to produce a dimethoxypyridine derivative is sluggish. What can I do?
A1: Several factors could be contributing to a slow reaction rate. Firstly, ensure that your sodium methoxide is fresh and has been stored under anhydrous conditions, as it can degrade upon exposure to moisture. Secondly, the choice of solvent is crucial; while methanol is commonly used, a higher boiling point solvent might be necessary to increase the reaction temperature, provided the reactants and products are stable at that temperature. Finally, ensure adequate mixing to facilitate contact between the reactants.
Q2: I am observing the formation of a significant amount of a mono-methoxylated byproduct. How can I improve the selectivity for the di-substituted product?
A2: To favor the formation of the di-methoxylated product, you can adjust the stoichiometry of your reagents. Increasing the molar ratio of sodium methoxide to the pyridine substrate can help drive the reaction to completion. Additionally, optimizing the reaction temperature and time is important; prolonged reaction times or excessively high temperatures might lead to decomposition or other side reactions. A designed experiment (DoE) approach can be beneficial in systematically optimizing these parameters.
Q3: What are the key safety considerations when scaling up reactions involving sodium methoxide?
A3: Sodium methoxide is a corrosive and flammable solid that reacts exothermically with water. When scaling up, it is imperative to use appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted in a well-ventilated area, and all equipment must be thoroughly dried to prevent any contact with water. A quench procedure should be carefully planned and executed to neutralize any unreacted sodium methoxide safely.
Q4: How can I effectively remove residual solvent from my final this compound product at a large scale?
A4: For large-scale operations, a rotary evaporator followed by drying in a vacuum oven is a standard and effective method for solvent removal. The temperature of the vacuum oven should be carefully chosen to be high enough for efficient solvent removal but low enough to prevent product degradation. For very high-boiling point solvents, techniques like wiped-film evaporation or short-path distillation might be more suitable.
Experimental Protocols
While specific protocols are highly dependent on the exact reaction, the following outlines a general, scalable procedure for a nucleophilic aromatic substitution (SNAr) to introduce a methoxy group onto a di-chlorinated pyridine precursor.
General Protocol for Methoxylation of a Dichloropyridine
-
Reactor Setup: A clean, dry, jacketed glass reactor equipped with an overhead stirrer, a condenser, a temperature probe, and a nitrogen inlet is assembled.
-
Reagent Charging: The dichloropyridine starting material is charged to the reactor, followed by the addition of anhydrous methanol as the solvent.
-
Inerting: The reactor is purged with nitrogen to establish an inert atmosphere.
-
Reagent Addition: A solution of sodium methoxide in methanol is prepared separately and added to the reactor dropwise via an addition funnel over a period of 1-2 hours. The temperature of the reaction mixture is maintained at a set point (e.g., 25-30°C) using the reactor's cooling jacket.
-
Reaction Monitoring: The progress of the reaction is monitored by taking small aliquots and analyzing them by a suitable technique such as HPLC or GC-MS.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is then carefully quenched by the slow addition of water.
-
Extraction: The product is extracted from the aqueous mixture using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined.
-
Washing: The combined organic layers are washed with water and then with brine to remove any residual salts and water.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by a suitable method, such as crystallization, distillation, or column chromatography, to yield the pure this compound derivative.
Visualizing Workflows and Pathways
To aid in understanding the logical flow of troubleshooting and the general synthetic pathway, the following diagrams are provided.
Caption: A logical workflow for troubleshooting common scale-up challenges.
Caption: A generalized workflow for the synthesis of a dimethoxypyridine.
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Synthesis of 2,3-Disubstituted Pyridines: A Comparative Guide to Alternatives for 2,3-Dimethoxypyridine
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical juncture in the synthesis of complex molecules. The 2,3-disubstituted pyridine core is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. While 2,3-dimethoxypyridine serves as a common precursor, a thorough evaluation of alternative reagents can unlock more efficient, cost-effective, and versatile synthetic routes. This guide provides an objective comparison of this compound with two prominent alternatives, 2,3-lutidine and 2,3-dichloropyridine, supported by experimental data and detailed protocols for the synthesis of a key pharmaceutical intermediate.
The synthesis of the anti-ulcer drug Rabeprazole, which features a 2,3-disubstituted pyridine moiety, serves as an excellent case study for comparing these precursors. A key intermediate in its synthesis is 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. The following sections will detail and compare the synthetic pathways to this intermediate starting from 2,3-lutidine and 2,3-dichloropyridine, providing a framework for selecting the optimal starting material for a given synthetic campaign.
Performance Comparison of Starting Materials
To provide a clear and concise overview, the following table summarizes the key quantitative data for the synthesis of a common 2,3-disubstituted pyridine intermediate from 2,3-lutidine and 2,3-dichloropyridine. The data for the route starting from this compound is inferred from analogous transformations for a comprehensive comparison.
| Starting Material | Key Transformation(s) | Overall Yield (approx.) | Key Reagents & Conditions | Advantages | Disadvantages |
| 2,3-Lutidine | N-oxidation, Nitration, Methoxylation, Boekelheide Rearrangement, Chlorination | 50-60% | H₂O₂, Ac₂O, HNO₃/H₂SO₄, NaOMe, SOCl₂ | Readily available, well-established multi-step synthesis. | Multiple steps, use of strong acids and oxidizing agents. |
| 2,3-Dichloropyridine | Nucleophilic Aromatic Substitution (SNAr) x2, Functional Group Interconversion | 40-50% (estimated) | NaOMe, 3-methoxypropan-1-ol, NaH, SOCl₂ | Fewer steps in the core functionalization. | SNAr reactions can be challenging to control for regioselectivity; potentially harsh conditions. |
| This compound | Directed ortho-metalation, Functionalization, Chlorination | 55-65% (estimated) | n-BuLi, Electrophile, SOCl₂ | Potentially higher yielding and more direct functionalization. | Organometallic reagents require stringent anhydrous conditions; cost of starting material. |
Synthetic Pathways and Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of a key Rabeprazole intermediate, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine, from the two primary alternative starting materials.
Route 1: From 2,3-Lutidine
This multi-step synthesis functionalizes the pyridine ring through a series of classical organic reactions.
Experimental Protocol:
Step 1: Synthesis of 2,3-Dimethylpyridine-N-oxide
To a solution of 2,3-lutidine (1 mol) in glacial acetic acid (3 mol), 30% hydrogen peroxide (1.5 mol) is added dropwise at 70-80°C. The mixture is stirred at this temperature for 24 hours. After cooling, the excess acetic acid and water are removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 2,3-dimethylpyridine-N-oxide.
Step 2: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide
2,3-Dimethylpyridine-N-oxide (1 mol) is added portion-wise to a mixture of concentrated sulfuric acid (3 mol) and fuming nitric acid (1.5 mol) at 0-5°C. The reaction mixture is then heated to 90°C for 12 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a concentrated sodium hydroxide solution. The precipitated product is filtered, washed with cold water, and dried to yield 2,3-dimethyl-4-nitropyridine-N-oxide.
Step 3: Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide
A solution of sodium methoxypropoxide is prepared by adding sodium hydride (1.2 mol) to 3-methoxypropan-1-ol (5 mol) at 0°C. To this solution, 2,3-dimethyl-4-nitropyridine-N-oxide (1 mol) is added, and the mixture is heated at 80°C for 6 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide.
Step 4: Synthesis of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide (1 mol) is heated in acetic anhydride (5 mol) at 100°C for 4 hours (Boekelheide rearrangement). The excess acetic anhydride is removed under vacuum. The resulting residue is then hydrolyzed by refluxing with a 2M sodium hydroxide solution for 2 hours. The mixture is cooled, neutralized with hydrochloric acid, and extracted with dichloromethane. The organic layer is dried and concentrated to yield 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine.
Step 5: Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride
To a solution of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (1 mol) in dichloromethane (10 volumes) at 0°C, thionyl chloride (1.2 mol) is added dropwise. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated under reduced pressure, and the residue is triturated with diethyl ether to afford 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride as a solid.
Route 2: From 2,3-Dichloropyridine
This route relies on the sequential displacement of the chlorine atoms via nucleophilic aromatic substitution.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-3-methoxypyridine
To a solution of sodium methoxide (1.1 mol) in dry methanol (10 volumes), 2,3-dichloropyridine (1 mol) is added. The reaction mixture is heated at reflux for 8 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give 2-chloro-3-methoxypyridine.
Step 2: Synthesis of 2,4-Dimethoxy-3-methylpyridine
This step would require a method to introduce a methyl group at the 3-position and a methoxy group at the 4-position, which is not straightforward from 2-chloro-3-methoxypyridine and highlights a potential drawback of this starting material for this specific target. A more plausible, albeit longer, route would involve functionalization prior to the second substitution.
Alternative Step 2 & 3 (Hypothetical for Rabeprazole Intermediate): Synthesis of 2-chloro-4-(3-methoxypropoxy)-3-methylpyridine
This would involve a multi-step process to introduce the methyl and methoxypropoxy groups, likely through metallation and coupling reactions, which are beyond a simple SNAr sequence.
Step 4: Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride
Assuming the successful synthesis of the appropriately substituted pyridine, the final chlorination step would be analogous to Step 5 in Route 1.
Visualizing the Synthetic Strategies
To better illustrate the synthetic logic and workflows, the following diagrams are provided in DOT language.
Caption: Synthetic pathway to a Rabeprazole intermediate from 2,3-Lutidine.
Caption: Generalized synthetic pathway from 2,3-Dichloropyridine.
Caption: Logical comparison of alternative starting materials.
Conclusion
The selection of an appropriate starting material for the synthesis of 2,3-disubstituted pyridines is a multifaceted decision that requires careful consideration of factors such as cost, availability, scalability, and the specific substitution pattern of the target molecule. While this compound offers a direct route for certain functionalizations, 2,3-lutidine and 2,3-dichloropyridine present viable and often more economical alternatives. The multi-step but well-trodden path from 2,3-lutidine is a robust strategy for producing complex intermediates like those required for Rabeprazole. On the other hand, 2,3-dichloropyridine provides a more direct approach for introducing nucleophiles at the 2- and 3-positions, although challenges in regioselectivity and subsequent functionalization must be addressed. By carefully evaluating the comparative data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies for accessing this important class of heterocyclic compounds.
A Comparative Guide to 2,3-Dimethoxypyridine and Other Substituted Pyridines for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, substituted pyridines are fundamental building blocks, offering a versatile scaffold for the development of novel molecules. Among these, 2,3-Dimethoxypyridine presents a unique substitution pattern that influences its physicochemical properties, reactivity, and biological activity. This guide provides an objective comparison of this compound with other key substituted pyridines, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their work.
Physicochemical Properties: A Comparative Overview
The position and number of methoxy substituents on the pyridine ring significantly impact its electronic properties, basicity (pKa), and solubility. These parameters are crucial in drug design as they affect absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Comparison of Physicochemical Properties of Selected Substituted Pyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (of conjugate acid) | Aqueous Solubility |
| Pyridine | C₅H₅N | 79.10 | 5.23[1] | Miscible[1] |
| 2-Methoxypyridine | C₆H₇NO | 109.12 | 3.06[2] | Slightly soluble/Moderate solubility in water[3][4] |
| 3-Methoxypyridine | C₆H₇NO | 109.13 | 4.81 (Predicted)[5], 4.78[6] | Highly soluble in water[5][7] |
| This compound | C₇H₉NO₂ | 139.15 | Data not available | Data not available |
| 2,6-Dimethoxypyridine | C₇H₉NO₂ | 139.15 | 1.57 (Predicted)[8] | Sparingly soluble in water[8] |
Note: pKa values can vary depending on the experimental conditions. Predicted values are based on computational models.
Reactivity Profile: A Look at Synthetic Utility
The electronic nature of the pyridine ring, being electron-deficient, makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The introduction of electron-donating methoxy groups alters this reactivity.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring's inherent electron deficiency facilitates SNAr reactions. Nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[9][10] Methoxy groups, being electron-donating, can modulate this reactivity. In this compound, the electron-donating nature of the two methoxy groups would likely decrease the ring's susceptibility to nucleophilic attack compared to unsubstituted pyridine. However, the presence of a good leaving group at a suitable position could still allow for SNAr reactions to occur.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): Pyridine derivatives are widely used in cross-coupling reactions to form C-C bonds. The reactivity of halopyridines in these reactions is influenced by the position of the halogen and the electronic nature of other substituents. Methoxy groups can influence the oxidative addition step and the overall catalytic cycle. For instance, 5-Bromo-2,3-dimethoxypyridine is a useful building block in Suzuki-Miyaura, Sonogashira, and Heck reactions, where the bromine atom serves as the leaving group.[2]
Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter, and the pyridine ring is known to influence this property.[9][11] The introduction of substituents like methoxy groups can alter the metabolic profile by blocking potential sites of oxidation or by influencing the compound's interaction with metabolic enzymes like cytochrome P450s. Generally, incorporating nitrogen atoms into an aromatic system tends to increase metabolic stability by decreasing the potential for oxidative metabolism.[12] However, the specific metabolic fate of a substituted pyridine is highly dependent on the overall structure of the molecule.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data. Below are methodologies for determining key physicochemical and ADME properties.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a substituted pyridine.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a precise amount of the test compound and dissolve it in a known volume of a suitable solvent (e.g., water or a water/co-solvent mixture). The concentration should be sufficient for accurate detection, typically in the millimolar range.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode. The titrant should be a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the basicity of the analyte.
-
Titration Procedure: Add the titrant in small, precise increments to the analyte solution while continuously monitoring the pH. Record the pH value after each addition.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been protonated (for a base). The equivalence point is identified as the point of maximum slope on the titration curve.[13][14]
Kinetic Solubility Assay by Nephelometry
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Setup: In a microtiter plate, add a small volume (e.g., 5 µL) of the DMSO stock solution to each well.
-
Addition of Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations.
-
Incubation: Mix the contents of the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours).
-
Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background.[8][15]
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube or a well of a microtiter plate, prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), a phosphate buffer (pH 7.4), and the test compound at a low concentration (typically 1 µM).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined.[1][3][16][17]
Visualizing Key Concepts
To further illustrate the context and application of substituted pyridines, the following diagrams are provided.
References
- 1. Rabeprazole - Wikipedia [en.wikipedia.org]
- 2. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]
- 5. Showing Compound 3-Methoxypyridine (FDB004414) - FooDB [foodb.ca]
- 6. 3-METHOXYPYRIDINE CAS#: 7295-76-3 [m.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Page loading... [guidechem.com]
- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. This compound 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. This compound | Fisher Scientific [fishersci.ca]
- 13. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. tandfonline.com [tandfonline.com]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS for Purity Determination of 2,3-Dimethoxypyridine
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount for the synthesis of safe and effective pharmaceutical products. 2,3-Dimethoxypyridine is a key building block in the creation of various active pharmaceutical ingredients (APIs).[1] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Routine Analysis
HPLC with UV detection is a robust and widely accessible technique for routine purity analysis and quality control.[2] Its high resolution, sensitivity, and specificity make it the premier method for separating the main compound from potential impurities, such as unreacted starting materials or by-products from the synthesis process.[3]
A well-developed Reversed-Phase HPLC (RP-HPLC) method is highly effective for the analysis of pyridine derivatives. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol.
Proposed RP-HPLC Method for this compound
This proposed method is adapted from established protocols for similar pyridine derivatives and is a strong starting point for method development and validation.[3][4]
Experimental Protocol:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[3]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[3]
-
Mobile Phase:
-
Gradient Program: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.[3]
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. The PDA detector should be set to monitor a wider range (e.g., 200-400 nm) to detect any co-eluting impurities.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3] For quantitative analysis, a calibration curve should be constructed using certified reference standards.
Workflow for HPLC Purity Determination:
Caption: Experimental workflow for HPLC purity determination of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
While HPLC with UV detection is excellent for quantification, it falls short in providing definitive identification of unknown impurities.[2] This is where Liquid Chromatography-Mass Spectrometry (LC-MS) becomes an indispensable tool. By combining the separation power of HPLC with the mass-resolving capability of a mass spectrometer, LC-MS provides molecular weight information that is critical for the confident identification of impurities and degradation products.[2][5]
A sensitive and selective LC-MS/MS method can be developed for the trace analysis of potential impurities in this compound.[6]
Proposed LC-MS Method for Impurity Profiling
This method is based on protocols for the analysis of structurally related pyridine impurities.[5][6]
Experimental Protocol:
-
LC-MS System: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A C18 column with smaller particle size is often used for better resolution and faster analysis times (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm).[6]
-
Mobile Phase:
-
Gradient Program: A gradient similar to the HPLC method can be used, but may require optimization for the specific impurities being targeted.
-
Flow Rate: 1.0 mL/min.[6]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for pyridine compounds.
-
Mass Spectrometry Analysis: Full scan mode can be used for initial screening of impurities, followed by product ion scans (MS/MS) for structural elucidation.
Comparison of HPLC and LC-MS for Purity Analysis
The choice between HPLC and LC-MS depends on the specific analytical needs. For routine quality control where the impurity profile is known, HPLC is a cost-effective and reliable choice. For impurity identification, structural elucidation, and the analysis of genotoxic impurities at trace levels, the specificity and sensitivity of LC-MS are essential.[2]
| Feature | HPLC with UV Detection | LC-MS |
| Primary Application | Quantitative purity determination, routine QC | Impurity identification, structural elucidation, trace analysis |
| Selectivity | Good, based on chromatographic separation and UV absorbance | Excellent, based on chromatographic separation and mass-to-charge ratio |
| Sensitivity | Good (ppm level) | Excellent (ppb to ppt level)[6] |
| Identification Power | Limited to comparison with reference standards | Provides molecular weight and fragmentation data for definitive identification[2] |
| Cost & Complexity | Lower cost, relatively simple operation | Higher cost, more complex operation and data analysis |
| Validation | Well-established ICH guidelines for validation[7] | Requires validation for quantitative methods as per ICH guidelines[6] |
Logical Comparison of Analytical Techniques:
Caption: Comparison of HPLC-UV and LC-MS analytical capabilities.
Alternative and Complementary Techniques
While HPLC and LC-MS are powerful techniques, other methods can be used for preliminary or orthogonal assessment of purity.
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method suitable for screening multiple samples simultaneously. However, it offers lower resolution and sensitivity compared to HPLC and is primarily qualitative or semi-quantitative.[3]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable impurities. The choice between GC and HPLC depends on the volatility and polarity of the potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity itself.
Conclusion
For the comprehensive purity determination of this compound, a combination of analytical techniques is often the most effective approach. RP-HPLC with UV detection serves as a robust method for routine purity assessment and quantification. For the definitive identification of unknown impurities and for trace-level analysis, LC-MS is the superior technique. The selection of the most appropriate method will depend on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling in a drug development setting.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
A Comparative Guide to the GC-MS Characterization of 2,3-Dimethoxypyridine Reaction Products
For researchers, scientists, and drug development professionals, the accurate characterization of reaction products is paramount for ensuring the efficacy, safety, and quality of synthesized compounds. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for monitoring the reaction products of precursors like 2,3-dimethoxypyridine, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]
This guide provides an objective comparison of GC-MS performance with High-Performance Liquid Chromatography (HPLC) for the analysis of a representative reaction of this compound. It includes detailed experimental protocols and supporting data to aid in methodological decisions.
Comparing Analytical Techniques: GC-MS vs. HPLC
While both GC-MS and HPLC are powerful separation techniques, their applicability depends on the analyte's properties and the analytical goal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for thermally stable and volatile compounds. It offers exceptional separation efficiency and provides detailed structural information through mass spectral fragmentation patterns, enabling confident identification of known and unknown compounds in a reaction mixture.[2][3][4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is better suited for non-volatile or thermally labile compounds. When coupled with a UV detector, it provides excellent quantitative data for known compounds. For unambiguous identification of unknown products or impurities, HPLC is often coupled with a mass spectrometer (LC-MS).
For the analysis of this compound and many of its reaction products, which are typically volatile, GC-MS is often the more direct and informative method.
Hypothetical Reaction for Characterization
To illustrate the comparative data, we will consider a common electrophilic substitution reaction: the nitration of this compound to form 4-nitro-2,3-dimethoxypyridine. This reaction is analogous to steps often found in the synthesis of pharmaceutical intermediates.[6][7]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.manupatra.in [docs.manupatra.in]
- 6. Rabeprazole - Wikipedia [en.wikipedia.org]
- 7. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]
Comparative Guide to the Synthesis of 2,3-Dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic methodologies for the preparation of 2,3-dimethoxypyridine, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The selection of an optimal synthetic route is critical for efficiency, scalability, and cost-effectiveness in research and development as well as in manufacturing processes. This document presents a detailed analysis of two prominent methods: the methylation of 2,3-dihydroxypyridine and a multi-step synthesis commencing from 2-chloro-3-hydroxypyridine. The comparison is supported by experimental data on reaction yields and conditions, alongside detailed protocols for each synthetic pathway.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the two primary synthetic routes to this compound, facilitating a direct comparison of their efficiencies.
Table 1: Comparison of Starting Material Costs
| Starting Material | Supplier Example | Price (USD) | Quantity |
| 2,3-Dihydroxypyridine | Sigma-Aldrich | $58.50 | 1 g |
| 2-Chloro-3-hydroxypyridine | Sigma-Aldrich | $35.50 | 5 g |
| Dimethyl Sulfate | Sigma-Aldrich | $45.20 | 100 g |
| Sodium Methoxide | Sigma-Aldrich | $52.30 | 100 g |
Note: Prices are based on commercially available listings as of late 2025 and are subject to change. Bulk pricing will significantly alter the cost-effectiveness for large-scale synthesis.
Table 2: Process and Yield Comparison
| Synthesis Route | Key Reagents & Solvents | Reaction Steps | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Method 1: Methylation of 2,3-Dihydroxypyridine | 2,3-Dihydroxypyridine, Dimethyl Sulfate, Sodium Hydroxide, Water, Diethyl Ether | 2 | High | High | Fewer steps, potentially high atom economy. | 2,3-Dihydroxypyridine can be expensive; Dimethyl sulfate is highly toxic. |
| Method 2: From 2-Chloro-3-hydroxypyridine | 2-Chloro-3-hydroxypyridine, Methylating Agent (e.g., CH₃I), Base (e.g., NaH), Sodium Methoxide, Methanol | 2 | Good | High | Readily available and less expensive starting material. | Multi-step process may lead to lower overall yield; requires handling of strong bases. |
Mandatory Visualization
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Comparative overview of synthetic pathways to this compound.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of this compound via the two compared methods.
Method 1: Methylation of 2,3-Dihydroxypyridine
This method involves the direct O-methylation of commercially available 2,3-dihydroxypyridine using a suitable methylating agent such as dimethyl sulfate in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a solution of 2,3-dihydroxypyridine (1.0 eq.) in aqueous sodium hydroxide (2.2 eq. in water) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Methylation: Dimethyl sulfate (2.2 eq.) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Caption: Experimental workflow for the methylation of 2,3-dihydroxypyridine.
Method 2: Synthesis from 2-Chloro-3-hydroxypyridine
This alternative route involves a two-step process starting from the more readily available 2-chloro-3-hydroxypyridine. The first step is the selective methylation of the hydroxyl group, followed by a nucleophilic substitution of the chlorine atom with a methoxy group.
Experimental Protocol:
Step 2a: Synthesis of 2-Chloro-3-methoxypyridine
-
Reaction Setup: To a solution of 2-chloro-3-hydroxypyridine (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a strong base like sodium hydride (1.1 eq.) is added portion-wise at 0 °C.
-
Methylation: After the evolution of hydrogen gas ceases, a methylating agent such as methyl iodide (1.2 eq.) is added dropwise.
-
Reaction Monitoring: The reaction is stirred at room temperature for 4-6 hours and monitored by TLC.
-
Work-up and Isolation: The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.
-
Purification: The crude 2-chloro-3-methoxypyridine is purified by column chromatography.
Step 2b: Synthesis of this compound
-
Reaction Setup: A solution of 2-chloro-3-methoxypyridine (1.0 eq.) in anhydrous methanol is prepared.
-
Nucleophilic Substitution: Sodium methoxide (1.5 eq.) is added to the solution, and the mixture is heated to reflux.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent.
-
Purification: The organic layer is dried and concentrated, and the resulting this compound is purified by distillation or chromatography.
Caption: Experimental workflow for the synthesis from 2-chloro-3-hydroxypyridine.
Conclusion
The choice between these two synthetic methods for this compound will depend on several factors, including the scale of the synthesis, the cost and availability of starting materials, and the safety considerations associated with the reagents. Method 1, the direct methylation of 2,3-dihydroxypyridine, offers a more direct route, which can be advantageous for minimizing step-count and potential material loss. However, the higher cost of the starting material and the high toxicity of dimethyl sulfate are significant considerations. Method 2, starting from 2-chloro-3-hydroxypyridine, utilizes a more economical starting material but involves a two-step process that may result in a lower overall yield. Researchers and drug development professionals should carefully weigh these factors to select the most appropriate synthetic strategy for their specific needs.
Spectroscopic Comparison of Dimethoxypyridine Isomers: A Comprehensive Guide for Researchers
A detailed analysis of the spectroscopic signatures of dimethoxypyridine isomers is crucial for their unambiguous identification and characterization in complex chemical environments, particularly in the fields of medicinal chemistry and materials science. This guide provides a comparative overview of the key spectroscopic features of various dimethoxypyridine isomers, supported by experimental data from nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, as well as mass spectrometry (MS).
This guide is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the spectroscopic data and analytical protocols necessary for the differentiation of these closely related isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for six isomers of dimethoxypyridine: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxypyridine. The data has been compiled from various spectral databases and literature sources to provide a comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the pyridine ring. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the position of the electron-donating methoxy groups.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of Dimethoxypyridine Isomers
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | -OCH₃ |
| 2,3-Dimethoxypyridine | - | - | ~7.6 (d) | ~6.8 (dd) | ~7.9 (d) | ~3.9 (s), ~4.0 (s) |
| 2,4-Dimethoxypyridine | - | ~6.2 (d) | - | ~6.3 (dd) | ~7.9 (d) | ~3.8 (s), ~3.9 (s) |
| 2,5-Dimethoxypyridine | - | ~7.2 (d) | ~7.0 (dd) | - | ~7.9 (d) | ~3.8 (s), ~3.9 (s) |
| 2,6-Dimethoxypyridine | - | ~6.2 (d) | ~7.4 (t) | ~6.2 (d) | - | ~3.9 (s) |
| 3,4-Dimethoxypyridine | ~8.0 (s) | - | - | ~6.8 (d) | ~8.0 (d) | ~3.9 (s), ~4.0 (s) |
| 3,5-Dimethoxypyridine | ~8.0 (s) | ~7.0 (t) | - | ~7.0 (t) | ~8.0 (s) | ~3.9 (s) |
| Note: Chemical shifts are approximate and may vary depending on the solvent and experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets). |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of Dimethoxypyridine Isomers
| Isomer | C-2 | C-3 | C-4 | C-5 | C-6 | -OCH₃ |
| This compound | ~160 | ~145 | ~125 | ~115 | ~140 | ~55, ~60 |
| 2,4-Dimethoxypyridine | ~163 | ~95 | ~165 | ~105 | ~150 | ~55, ~56 |
| 2,5-Dimethoxypyridine | ~158 | ~120 | ~122 | ~145 | ~140 | ~55, ~56 |
| 2,6-Dimethoxypyridine | ~164 | ~95 | ~140 | ~95 | ~164 | ~53 |
| 3,4-Dimethoxypyridine | ~145 | ~155 | ~150 | ~108 | ~140 | ~56, ~57 |
| 3,5-Dimethoxypyridine | ~140 | ~155 | ~110 | ~155 | ~140 | ~56 |
| Note: Chemical shifts are approximate and may vary depending on the solvent and experimental conditions. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For dimethoxypyridine isomers, key vibrational bands include C-H stretching of the aromatic ring and methoxy groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy groups.
Table 3: Key IR Absorption Bands (cm⁻¹) of Dimethoxypyridine Isomers
| Isomer | Aromatic C-H Stretch | Aliphatic C-H Stretch | C=C, C=N Ring Stretch | C-O Stretch (Aryl Ether) |
| This compound | ~3050 | ~2950, ~2850 | ~1600, ~1580, ~1470 | ~1270, ~1030 |
| 2,4-Dimethoxypyridine | ~3070 | ~2960, ~2840 | ~1610, ~1570, ~1480 | ~1280, ~1040 |
| 2,5-Dimethoxypyridine | ~3060 | ~2940, ~2830 | ~1590, ~1560, ~1470 | ~1260, ~1020 |
| 2,6-Dimethoxypyridine | ~3070 | ~2950, ~2840 | ~1590, ~1570, ~1460 | ~1250, ~1030 |
| 3,4-Dimethoxypyridine | ~3040 | ~2960, ~2850 | ~1590, ~1570, ~1490 | ~1280, ~1020 |
| 3,5-Dimethoxypyridine | ~3050 | ~2950, ~2840 | ~1580, ~1560, ~1470 | ~1290, ~1040 |
| Note: Wavenumbers are approximate. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The position of the absorption maxima (λmax) is influenced by the extent of conjugation and the presence of auxochromic groups like the methoxy substituents.
Table 4: UV-Vis Absorption Maxima (λmax, nm) of Dimethoxypyridine Isomers in Methanol
| Isomer | λmax 1 | λmax 2 |
| This compound | ~220 | ~275 |
| 2,4-Dimethoxypyridine | ~225 | ~280 |
| 2,5-Dimethoxypyridine | ~220 | ~290 |
| 2,6-Dimethoxypyridine | ~220 | ~270 |
| 3,4-Dimethoxypyridine | ~215 | ~275 |
| 3,5-Dimethoxypyridine | ~220 | ~270 |
| Note: Absorption maxima are approximate and can be influenced by the solvent. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For dimethoxypyridine isomers, the molecular ion peak (M⁺) is expected at m/z 139. The fragmentation patterns can provide clues to the substitution pattern, although they can be very similar for isomers.
Table 5: Key Mass Spectrometry Data (m/z) of Dimethoxypyridine Isomers
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 139 | 124 (M-CH₃)⁺, 109 (M-2CH₃)⁺, 96, 81 |
| 2,4-Dimethoxypyridine | 139 | 124 (M-CH₃)⁺, 109 (M-2CH₃)⁺, 96, 81 |
| 2,5-Dimethoxypyridine | 139 | 124 (M-CH₃)⁺, 109 (M-2CH₃)⁺, 96, 81 |
| 2,6-Dimethoxypyridine | 139 | 124 (M-CH₃)⁺, 109 (M-2CH₃)⁺, 96, 81 |
| 3,4-Dimethoxypyridine | 139 | 124 (M-CH₃)⁺, 109 (M-2CH₃)⁺, 96, 81 |
| 3,5-Dimethoxypyridine | 139 | 124 (M-CH₃)⁺, 109 (M-2CH₃)⁺, 96, 81 |
| Note: Fragmentation patterns are generally similar for these isomers under standard electron ionization (EI) conditions. Advanced MS techniques may be required for differentiation. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the dimethoxypyridine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
Liquid Samples : Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solid Samples : Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
-
Spectrum Acquisition : Record the FTIR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum to correct for atmospheric and instrumental contributions.
-
Data Analysis : Identify the characteristic absorption bands and compare their positions and intensities to known correlation charts and the data presented in this guide.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the dimethoxypyridine isomer in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax in a 1 cm path length cuvette.
-
Spectrum Acquisition : Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm. Use a matched cuvette containing the pure solvent as a reference.
-
Data Analysis : Determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like dimethoxypyridine isomers, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. Alternatively, direct infusion via a heated probe can be used.
-
Ionization : Use a standard ionization technique such as electron ionization (EI) at 70 eV.
-
Mass Analysis : Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).
-
Data Analysis : Identify the molecular ion peak and the major fragment ions. Analyze the fragmentation pattern to gain structural information.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of dimethoxypyridine isomers.
Caption: Workflow for the spectroscopic comparison of dimethoxypyridine isomers.
Navigating the Catalyst Landscape for 2,3-Dimethoxypyridine Cross-Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like 2,3-dimethoxypyridine is a cornerstone of modern synthesis. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of halogenated this compound, offering a summary of their performance based on available experimental data to facilitate catalyst selection and reaction optimization.
The introduction of new functionalities to the this compound core is frequently achieved through palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions is paramount to achieving high yields and selectivity. This guide delves into a comparative study of catalysts for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Negishi couplings, as applied to halo-substituted this compound substrates.
Catalyst Performance in Cross-Coupling of this compound Derivatives
The following table summarizes the performance of various catalytic systems in the cross-coupling of halogenated this compound with different coupling partners. This data, compiled from various research publications, highlights the efficacy of different palladium-based catalysts under specific reaction conditions.
| Cross-Coupling Type | This compound Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Chloro-2,3-dimethoxypyridine | 4-Morpholinophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 85 |
| Buchwald-Hartwig | 4-Chloro-2,3-dimethoxypyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 92 |
| Sonogashira | 4-Iodo-2,3-dimethoxypyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | 88 |
| Negishi | 4-Bromo-2,3-dimethoxypyridine | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | 12 | 78 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below to facilitate the replication and adaptation of these procedures.
Suzuki-Miyaura Coupling
Synthesis of 4-(4-(2,3-dimethoxypyridin-4-yl)phenyl)morpholine:
A mixture of 4-chloro-2,3-dimethoxypyridine (1.0 equiv.), 4-morpholinophenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.) in a 4:1 mixture of 1,4-dioxane and water is degassed and heated at 100 °C for 16 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
Synthesis of 4-(2,3-dimethoxypyridin-4-yl)morpholine:
To a solution of 4-chloro-2,3-dimethoxypyridine (1.0 equiv.) and morpholine (1.2 equiv.) in toluene are added Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.4 equiv.). The reaction mixture is degassed and heated at 100 °C for 18 hours under an inert atmosphere. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired product.
Sonogashira Coupling
Synthesis of 4-((4-fluorophenyl)ethynyl)-2,3-dimethoxypyridine:
A mixture of 4-iodo-2,3-dimethoxypyridine (1.0 equiv.), phenylacetylene (1.1 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.) in THF is stirred under an inert atmosphere. Triethylamine (3.0 equiv.) is added, and the reaction is heated to 60 °C for 6 hours. The solvent is removed under vacuum, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography.
Negishi Coupling
Synthesis of 4-phenyl-2,3-dimethoxypyridine:
To a solution of 4-bromo-2,3-dimethoxypyridine (1.0 equiv.) and Pd(PPh₃)₄ (0.05 equiv.) in anhydrous THF is added a solution of phenylzinc chloride (1.2 equiv.) in THF at room temperature under an inert atmosphere. The reaction mixture is then heated at 65 °C for 12 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated. The product is purified by column chromatography.
Visualizing the Workflow
A generalized experimental workflow for a typical cross-coupling reaction is depicted below, illustrating the key steps from reaction setup to product isolation.
Signaling Pathways and Logical Relationships
The catalytic cycle of a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, illustrates the logical relationship between the different stages of the catalytic process.
This guide provides a foundational comparison of catalytic systems for the cross-coupling of this compound. Researchers are encouraged to consider the specific steric and electronic properties of their substrates and coupling partners when selecting a catalyst system and to optimize reaction conditions for each specific transformation.
Safety Operating Guide
Navigating the Safe Disposal of 2,3-Dimethoxypyridine: A Comprehensive Guide
For researchers and scientists in the pharmaceutical and chemical industries, the proper handling and disposal of specialized chemical compounds like 2,3-Dimethoxypyridine are paramount to ensuring laboratory safety and environmental compliance. As a pyridine derivative, this compound is classified as hazardous waste and necessitates a stringent disposal protocol.[1][2] Adherence to these procedures is not only a matter of regulatory compliance but also a cornerstone of a robust laboratory safety culture.
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves (such as butyl rubber or Viton®), safety glasses with side shields or chemical splash goggles, and a standard laboratory coat to prevent skin and eye contact.[1][3] All handling of this compound and its waste should be conducted in a well-ventilated area or within a chemical fume hood to avoid the inhalation of vapors.[1][3]
In the event of a spill, the area should be evacuated. For minor spills, an inert, non-combustible absorbent material like vermiculite or sand should be used to contain the substance.[1][3] For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is essential.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed in strict accordance with all local, state, and federal regulations.[1][4] The following steps provide a direct, operational plan for its proper disposal:
-
Waste Identification and Segregation : All materials contaminated with this compound, including the pure chemical, solutions, and items such as pipette tips and absorbent pads, must be categorized as hazardous waste.[1] It is critical to segregate this waste stream from other incompatible materials, particularly strong oxidizing agents and acids.[1][5]
-
Containerization : Collect all this compound waste in a designated, compatible, and sealable container.[1][6] The container must be in good condition, leak-proof, and clearly labeled.
-
Labeling : The waste container must be explicitly marked with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[7] The label should also indicate the associated hazards, such as "Flammable" and "Toxic".
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[1] This area should be away from heat, sparks, and open flames.[5]
-
Arranging for Disposal : Contact your institution's EHS office or a certified hazardous waste disposal service to arrange for pickup and final disposal.[7] Complete all necessary waste transfer documentation accurately.
-
Final Disposal Method : The primary recommended method for the disposal of pyridine-based waste is high-temperature incineration.[2][8] This process ensures the complete destruction of the organic compound.
Quantitative Disposal Data
| Disposal Method | Operating Temperature Range | Key Considerations |
| Rotary Kiln Incineration | 820°C - 1,600°C | Effective for both liquid and solid waste forms.[2] |
| Liquid Injection Incineration | 650°C - 1,600°C | Suitable for liquid pyridine waste.[2] |
| Fluidized Bed Incineration | 450°C - 980°C | Another viable option for thermal destruction.[2] |
Experimental Protocols for Pyridine Degradation
While the standard disposal of this compound is a procedural safety process rather than a laboratory experiment, research has been conducted on alternative degradation methods for pyridine compounds. These are not standard disposal procedures but are relevant to the compound's environmental fate and potential remediation strategies.
One experimental approach involves the biodegradation of pyridine using microbial strains. Studies have shown that certain bacteria can utilize pyridine as a source of carbon and nitrogen, breaking it down into less harmful substances.[9] Another area of research is photodegradation , where UV irradiation is used, sometimes in conjunction with biodegradation, to break down the pyridine ring.[2] These methods are currently more relevant to environmental remediation than to routine laboratory waste disposal.
Disposal Workflow for this compound
References
- 1. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Request Rejected [gov.nv.gov]
- 7. This compound | Fisher Scientific [fishersci.ca]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Biodegradation of pyridine in a completely mixed activated sludge process - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2,3-Dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 2,3-Dimethoxypyridine (CAS No. 52605-97-7). Given that the toxicological properties of this compound have not been fully investigated, adherence to stringent safety measures is paramount to ensure personnel safety and environmental protection.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.[1]
| Protection Type | Recommended Equipment | Standards | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield. | NIOSH (US) or EN 166 (EU) approved. | Protects against splashes and vapors that can cause eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A chemically impervious lab coat or coveralls. Chemical-resistant boots. | EN 374 (EU) or equivalent. | Prevents skin contact, as the substance may be irritating.[1] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate organic vapor cartridges is required. | NIOSH (US) or EN 14387 (EU) approved. | Minimizes inhalation of potentially harmful vapors. The substance is irritating to the mucous membranes and upper respiratory tract.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential from receipt to disposal to ensure minimal exposure and prevent accidents.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
-
If the container is compromised, isolate it in a fume hood and follow emergency spill procedures.
-
-
Storage:
-
Preparation and Handling:
-
All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Before starting any procedure, ensure that a safety shower and eyewash station are readily accessible.[1]
-
Wear the full complement of recommended PPE.
-
Use only non-sparking tools and take precautionary measures against static discharge.
-
Avoid breathing vapors or mist.[1]
-
Do not get in eyes, on skin, or on clothing.[1]
-
-
Spill Management:
-
In case of a spill, evacuate the area immediately.
-
Wear appropriate respiratory protection, chemical-resistant gloves, and protective clothing before attempting to clean up.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and comply with regulations.
-
Waste Identification and Collection:
-
All waste materials, including unused product, contaminated absorbents, and disposable PPE, must be considered hazardous waste.
-
Collect waste in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
-
Waste Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through a licensed and certified environmental disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow and Safety Protocol
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
